molecular formula C6H10N2S B6228276 dimethyl[(1,3-thiazol-5-yl)methyl]amine CAS No. 365996-59-4

dimethyl[(1,3-thiazol-5-yl)methyl]amine

Cat. No.: B6228276
CAS No.: 365996-59-4
M. Wt: 142.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl[(1,3-thiazol-5-yl)methyl]amine is a useful research compound. Its molecular formula is C6H10N2S and its molecular weight is 142.2. The purity is usually 95.
BenchChem offers high-quality dimethyl[(1,3-thiazol-5-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl[(1,3-thiazol-5-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

365996-59-4

Molecular Formula

C6H10N2S

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of Dimethyl[(1,3-thiazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethyl[(1,3-thiazol-5-yl)methyl]amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in numerous biologically active molecules.[1][2] A thorough spectroscopic characterization is fundamental to confirm its chemical identity, purity, and structure. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a self-validating system, each analytical technique offers complementary information, culminating in a comprehensive and unambiguous structural elucidation.

While a complete set of publicly available experimental spectra for dimethyl[(1,3-thiazol-5-yl)methyl]amine is not readily found in the searched literature, this guide will detail the expected spectral characteristics based on the analysis of related thiazole derivatives and general spectroscopic principles. Furthermore, it provides robust, field-proven protocols for acquiring high-quality spectroscopic data for this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. For dimethyl[(1,3-thiazol-5-yl)methyl]amine, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, particularly the aromatic and electron-withdrawing nature of the thiazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2 (thiazole)8.5 - 9.0Singlet (s)1HThe proton at the C-2 position of the thiazole ring is highly deshielded due to the adjacent sulfur and nitrogen atoms.
H-4 (thiazole)7.5 - 8.0Singlet (s)1HThe proton at the C-4 position is also on the aromatic thiazole ring.
Methylene (-CH₂-)3.8 - 4.2Singlet (s)2HThese protons are adjacent to the electron-withdrawing thiazole ring and the nitrogen atom, leading to a downfield shift.
Methyl (-N(CH₃)₂)2.3 - 2.6Singlet (s)6HThe two methyl groups are equivalent and attached to a nitrogen atom, resulting in a single, deshielded signal.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2 (thiazole)150 - 155This carbon is deshielded due to its position between two heteroatoms (N and S) in an aromatic ring.
C-4 (thiazole)140 - 145An aromatic carbon within the thiazole ring.
C-5 (thiazole)120 - 125The carbon atom of the thiazole ring to which the aminomethyl group is attached.
Methylene (-CH₂-)55 - 60This carbon is influenced by the adjacent thiazole ring and the nitrogen atom.
Methyl (-N(CH₃)₂)45 - 50The two equivalent methyl carbons attached to the nitrogen.
Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • Dimethyl[(1,3-thiazol-5-yl)methyl]amine sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (usually pre-added to deuterated solvents)

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance)[3][4]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent in a clean, dry vial. Once fully dissolved, transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent residual peak or the TMS signal (0.00 ppm). Integrate the ¹H NMR signals.

Causality Behind Experimental Choices:

  • Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[5] DMSO-d₆ is a suitable alternative, particularly for more polar compounds.

  • Field Strength: A higher field strength (e.g., 400 MHz or above) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.[4]

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune & Shim insert->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process_fid Fourier Transform & Phasing acquire_C13->process_fid calibrate Calibrate Chemical Shifts process_fid->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of dimethyl[(1,3-thiazol-5-yl)methyl]amine is expected to show characteristic absorption bands for the thiazole ring and the tertiary amine functionality.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3150C-H stretchAromatic (Thiazole)Medium
2950 - 3000C-H stretchAliphatic (CH₂ and CH₃)Medium-Strong
~1600, ~1480C=C and C=N stretchAromatic Ring (Thiazole)Medium
1250 - 1020C-N stretchAliphatic AmineMedium-Weak
~850C-S stretchThiazole RingMedium

Key Insights: As a tertiary amine, the spectrum will notably lack the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[6]

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: With a clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be analyzed for the characteristic absorption bands.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Causality Behind Experimental Choices:

  • ATR-FTIR: The ATR technique is favored for its simplicity, speed, and minimal sample preparation requirements, making it a robust method for routine analysis.

IR Experimental Workflow

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_result Result background Acquire Background Spectrum apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum analyze Analyze Spectrum for Functional Groups acquire_spectrum->analyze

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

Predicted Mass Spectral Data

Molecular Ion Peak: The molecular weight of dimethyl[(1,3-thiazol-5-yl)methyl]amine (C₇H₁₂N₂S) is 156.25 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) is expected at m/z = 156.

Key Fragmentation Pathways:

  • Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a thiazole radical and the formation of a stable iminium ion at m/z = 58 ([CH₂=N(CH₃)₂]⁺). This is often the base peak.

  • Loss of a Methyl Group: Fragmentation may also occur via the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z = 141.

  • Thiazole Ring Fragmentation: The thiazole ring itself can undergo fragmentation, although the initial alpha-cleavage is typically more favorable.

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) for sample introduction, or a direct insertion probe.

Procedure:

  • Sample Introduction (GC-MS):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

    • Inject a small volume (e.g., 1 µL) into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Causality Behind Experimental Choices:

  • GC-MS: This is a standard and robust method for the analysis of volatile and thermally stable compounds like the one . It provides both retention time data (from the GC) and a mass spectrum, which enhances the confidence of identification.

  • Electron Ionization (EI): EI is a hard ionization technique that produces extensive fragmentation, which is valuable for structural elucidation by creating a detailed fragmentation "fingerprint."

MS Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_output Output inject Inject Sample into GC separate Separation in GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z separation) ionize->analyze detect Ion Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Workflow for GC-MS analysis.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of dimethyl[(1,3-thiazol-5-yl)methyl]amine. While direct experimental data is not widely published, the predicted spectra, based on established principles and data from related compounds, offer a clear guide for what researchers should expect. The detailed protocols provided herein represent best practices in the field for acquiring high-quality, reliable spectroscopic data, ensuring the scientific integrity of any future studies on this and similar molecules.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Retrieved from [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][3][7][8]triazole Derivatives. (2023). ChemRxiv. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2010). ResearchGate. [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. (2025). MOST Wiedzy. [Link]

  • Infrared spectrum of dimethylamine. (n.d.). Doc Brown's Chemistry. [Link]

  • 1H proton nmr spectrum of dimethylamine. (n.d.). Doc Brown's Chemistry. [Link]

  • 13C nmr spectrum of dimethylamine. (n.d.). Doc Brown's Chemistry. [Link]

  • Different type of amines in FT-IR spectroscopy. (2021). analyzetest.com. [Link]

  • 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

  • Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. (2017). OUCI. [Link]

  • Methylamine, N,N-dimethyl-. (n.d.). NIST WebBook. [Link]

  • Electronic supplementary information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4‑d]thiazole Derivatives. (2019). ACS Figshare. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. [Link]

  • 2,5-dimethyl-1,3-thiazol-4-ol. (2025). ChemSynthesis. [Link]

  • 4,5-DIMETHYL-1,3-THIAZOL-2-AMINE. (n.d.). LookChem. [Link]

  • 1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3,5-dimethyl-2-nitrimino-1,2,3,4,5,6-hexahydro-1,3,5-triazine. (n.d.). PMC - NIH. [Link]

  • SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. (n.d.). EPU Academic Staff. [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

  • Dimethylamine. (n.d.). NIST WebBook. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. [Link]

  • N,N-diethyl[3][5]thiazolo[5,4-c]pyridin-2-amine. (2025). Chemical Synthesis Database. [Link]

Sources

in silico modeling of dimethyl[(1,3-thiazol-5-yl)methyl]amine interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Elucidation of Dimethyl[(1,3-thiazol-5-yl)methyl]amine Bio-Interactions

Executive Summary

The convergence of high-performance computing and molecular biology has positioned in silico modeling as an indispensable pillar of modern drug discovery.[1] This guide offers a comprehensive, technically-grounded walkthrough of the computational methodologies used to investigate the interactions of a novel small molecule, dimethyl[(1,3-thiazol-5-yl)methyl]amine, with a therapeutically relevant biological target. The thiazole scaffold is a privileged structure in medicinal chemistry, known to interact with critical biological targets such as protein kinases.[2][3]

As a Senior Application Scientist, this document is structured not as a rigid template but as a logical narrative that mirrors a real-world computational drug discovery workflow. We will progress from foundational ligand and target analysis to predictive molecular docking, and culminate in the dynamic assessment of the protein-ligand complex's stability through molecular dynamics simulations. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the reader understands not just how to perform a step, but why it is a critical component of a robust and self-validating computational experiment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the identification and optimization of promising therapeutic candidates.

Part 1: Foundational Analysis of Ligand and Target

Before any simulation can commence, a thorough understanding of both the small molecule and its biological target is paramount. This foundational work informs every subsequent step and is crucial for the biological relevance of the resulting model.

Chemical Identity: Dimethyl[(1,3-thiazol-5-yl)methyl]amine

The molecule of interest, dimethyl[(1,3-thiazol-5-yl)methyl]amine, is a small molecule featuring a 1,3-thiazole ring, a common scaffold in pharmacologically active compounds.[4] Its basic physicochemical properties, essential for parameterization in molecular simulations, are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₀N₂S(Calculated)
Molecular Weight 142.22 g/mol (Calculated)
SMILES CN(C)CC1=CN=CS1(Canonical)
Topological Polar Surface Area (TPSA) 28.17 Ų(Calculated)
Predicted LogP 0.95(Calculated)

These descriptors are critical for initial "drug-likeness" assessments and for ensuring the correct force field parameters are applied during simulation.

Rationale for Target Selection: c-Met Kinase

The 1,3-thiazole moiety is a well-established pharmacophore in the development of kinase inhibitors.[2] Specifically, derivatives of this scaffold have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase whose aberrant signaling is a key driver in the initiation and progression of numerous cancers.[2][3] Therefore, for this guide, we select c-Met kinase as our representative biological target. This choice provides a therapeutically relevant context and allows us to utilize a wealth of available structural data from the Protein Data Bank (PDB). For our study, we will use the PDB entry 3DKC , which represents the crystal structure of the c-Met kinase domain.

Part 2: Predicting Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a cornerstone of structure-based drug design, used in 90% of modern discovery pipelines to estimate binding affinity and identify plausible interaction modes, thereby prioritizing candidates for experimental testing.

The Causality Behind Docking: From Static Pictures to Energetic Hypotheses

The primary goal of docking is to generate a ranked list of potential binding poses based on a scoring function, which approximates the free energy of binding.[6] A lower score typically indicates a more favorable interaction.[5] This process is fundamentally a search problem: exploring a vast conformational space to find the most energetically stable "handshake" between the ligand and the protein's active site. We choose AutoDock Vina , one of the most widely used open-source docking engines, for its balance of speed and accuracy.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the essential steps for docking our thiazole derivative into the c-Met kinase active site.

Step 1: Ligand Preparation

  • Generate 3D Coordinates: Convert the 2D SMILES string (CN(C)CC1=CN=CS1) into a 3D structure. This can be done using software like Open Babel.

  • Energy Minimization: Minimize the ligand's energy to obtain a low-energy conformation.

  • Add Charges and Define Rotatable Bonds: Use AutoDock Tools to add Gasteiger charges and define the rotatable bonds within the ligand.

  • Save in PDBQT Format: Save the prepared ligand as ligand.pdbqt. This format includes atomic coordinates, partial charges, and atom-type definitions required by Vina.[8]

Step 2: Receptor Preparation

  • Download Protein Structure: Obtain the PDB file for c-Met kinase (e.g., 3DKC.pdb) from the RCSB PDB database.

  • Clean the Structure: Remove all non-essential molecules, such as water (HOH), co-solvents, and any co-crystallized ligands using a molecular visualization tool like PyMOL or UCSF Chimera.[7]

  • Add Polar Hydrogens and Assign Charges: Use AutoDock Tools to add polar hydrogen atoms, which are crucial for forming hydrogen bonds, and assign Kollman charges to the protein atoms.[8]

  • Save in PDBQT Format: Save the prepared receptor as receptor.pdbqt.

Step 3: Define the Binding Site (Search Space)

  • Identify the Active Site: The binding site is defined based on the location of the co-crystallized ligand in the original PDB file or through literature knowledge.

  • Configure the Grid Box: In AutoDock Tools, define a 3D grid box that encompasses the entire active site. The center and dimensions of this box will be specified in a configuration file. A typical size is 25 x 25 x 25 Å.[9]

  • Create Configuration File (conf.txt): This text file specifies the paths to the receptor and ligand, and defines the center and size of the search space.[9]

Step 4: Execute the Docking Simulation

  • Run Vina: Execute the docking simulation from the command line.

  • Analyze Output: Vina will generate a docked_poses.pdbqt file containing the predicted binding poses (typically 9) and their corresponding binding affinities (in kcal/mol) in the results.log file.[7]

Visualization: Molecular Docking Workflow

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation L1 2D SMILES String L2 Generate 3D Structure (Open Babel) L1->L2 L3 Add Charges & Torsions (AutoDock Tools) L2->L3 L4 ligand.pdbqt L3->L4 D1 Define Grid Box (conf.txt) L4->D1 R1 PDB Structure (e.g., 3DKC) R2 Clean Structure (Remove Water) R1->R2 R3 Add Hydrogens & Charges (AutoDock Tools) R2->R3 R4 receptor.pdbqt R3->R4 R4->D1 D2 Run AutoDock Vina D1->D2 D3 Analyze Poses & Scores D2->D3

Caption: Workflow for preparing and executing a molecular docking simulation.

Data Interpretation: From Scores to Insights

The output from AutoDock Vina provides two key pieces of information: the binding affinity and the 3D coordinates of the binding pose.

  • Binding Affinity: The scores, reported in kcal/mol, provide a quantitative estimate of binding strength. A more negative value suggests stronger binding. These scores are most powerful for ranking a series of compounds against the same target.[7]

  • Binding Pose: Visualization of the top-ranked pose within the c-Met active site using PyMOL or Discovery Studio is crucial.[10] This allows for the identification of specific molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (c-Met)Interaction Type
1-7.8MET1160, TYR1230Hydrogen Bond
2-7.5VAL1092, ALA1221Hydrophobic
3-7.2PHE1223Pi-Stacking

Part 3: Assessing Dynamic Behavior with Molecular Dynamics (MD)

While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing deep insights into the stability of the protein-ligand complex, the role of solvent, and conformational changes that docking cannot capture.[11]

The Rationale for MD: Beyond the Static Pose

The primary justification for running an MD simulation after docking is to validate the stability of the predicted binding pose.[12] If a ligand is not stable in the binding pocket and dissociates quickly in a dynamic, solvated environment, the initial docking result may be a false positive. We will use GROMACS , a versatile and high-performance MD engine, for this purpose.[13][14]

Experimental Protocol: GROMACS MD Simulation

This protocol begins with the top-ranked docked pose from Part 2.

Step 1: System and Topology Preparation

  • Prepare the Complex: Combine the PDBQT files of the receptor and the top-ranked ligand pose into a single complex.pdb file.

  • Choose a Force Field: Select an appropriate force field (e.g., AMBER ff14SB for the protein, GAFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.[12]

  • Generate Ligand Topology: Generate topology and parameter files for the thiazole ligand using tools like Antechamber or the CHARMM-GUI server. This is a critical step that defines the ligand's bond lengths, angles, and charges for the simulation.[15]

  • Generate Protein Topology: Use the gmx pdb2gmx tool in GROMACS to generate the topology for the protein.[13]

  • Combine Topologies: Merge the protein and ligand topologies into a unified system topology.

Step 2: Solvation and Ionization

  • Define Simulation Box: Create a periodic simulation box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

  • Solvate the System: Fill the box with a pre-equilibrated water model (e.g., TIP3P) using gmx solvate.[12]

  • Add Ions: Add ions (e.g., Na⁺ and Cl⁻) using gmx genion to neutralize the system's charge and mimic physiological salt concentration.

Step 3: Energy Minimization and Equilibration

  • Energy Minimization: Perform a steep descent energy minimization to remove steric clashes and relax the system.

  • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the restrained protein-ligand complex.

  • NPT Equilibration: Perform a longer simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the system's pressure and density. The protein and ligand are typically kept under positional restraints during this phase.

Step 4: Production MD Run

  • Remove Restraints: Release the positional restraints on the protein-ligand complex.

  • Execute Production Simulation: Run the production MD simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns). Trajectory data (coordinates over time) is saved at regular intervals.

Visualization: MD Simulation Workflow

G P1 Docked Protein-Ligand Complex (PDB) P2 Generate Topologies (Force Field: AMBER, GAFF) P1->P2 P3 Solvate with Water & Add Ions P2->P3 P4 Energy Minimization P3->P4 P5 NVT Equilibration (Constant Temp.) P4->P5 P6 NPT Equilibration (Constant Pressure) P5->P6 P7 Production MD Run (e.g., 100 ns) P6->P7 P8 Trajectory Analysis (RMSD, RMSF, H-Bonds) P7->P8

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dimethyl[(1,3-thiazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the method development and validation parameters for dimethyl[(1,3-thiazol-5-yl)methyl]amine , a critical heterocyclic intermediate often encountered in the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceutical active ingredients.[1]

The analysis of this compound presents specific chromatographic challenges due to its physicochemical properties:

  • Basic Nature: The side-chain tertiary amine (estimated pKa ~9.[1]2) is prone to severe peak tailing on traditional silica-based columns due to secondary silanol interactions.[1]

  • Polarity: The molecule is moderately polar, leading to poor retention (k' < 1) on standard C18 columns under acidic conditions.

  • UV Absorption: The thiazole ring provides a distinct chromophore, typically absorbing in the 255–270 nm range.

This guide provides two distinct protocols: a High-pH Reversed-Phase (RP) Method (Recommended for QC/Purity) and a Low-pH LC-MS Compatible Method (Recommended for Trace Analysis).[1]

Physicochemical Profile
ParameterValue (Estimated)Impact on HPLC
Structure Thiazole ring with a dimethylaminomethyl substituent at C5.[1]Aromatic pi-pi interactions possible; basic nitrogen drives retention behavior.[1]
pKa (Amine) ~9.0 – 9.5Protonated (charged) at pH < 9.[1] Causes tailing if silanols are active.[1][2][3][4]
pKa (Thiazole N) ~2.5Weakly basic; negligible effect at standard HPLC pH ranges.[1]
LogP ~1.2 – 1.5Low hydrophobicity requires high aqueous stability columns or ion-pairing.[1]

Method Development Strategy (The "Why")

To achieve a robust method, we must address the "Silanol Effect." Traditional acidic mobile phases (pH 3.[1]0) protonate the tertiary amine (


). While this increases solubility, the positively charged species interacts ionically with residual deprotonated silanols (

) on the column surface, causing peak tailing.

We utilize two strategies to overcome this:

  • High pH Strategy (Protocol A): Operating at pH 10.0 (above the pKa) keeps the amine neutral (

    
    ). This eliminates ionic interaction with silanols and increases hydrophobicity, improving retention and peak shape. This is the preferred approach for purity analysis. 
    
  • Chaotropic/Acidic Strategy (Protocol B): Operating at low pH (pH 2.5) with a fully end-capped column and potentially chaotropic buffers (like perchlorate) or simple LC-MS friendly acids (Formic Acid) to suppress silanol ionization.[1]

Workflow Visualization

MethodDev Start Analyte Assessment (Basic Amine + Thiazole) Choice Select Strategy Start->Choice HighPH High pH (pH 10) Neutralize Amine Choice->HighPH Robustness (QC) LowPH Low pH (pH 2.5) Protonate Amine Choice->LowPH LC-MS / Solubility ColHigh Column: Hybrid Silica (e.g., XBridge, Gemini) HighPH->ColHigh ColLow Column: C18 End-capped (e.g., Atlantis, Luna) LowPH->ColLow ResHigh Result: Sharp Peak, Good Retention ColHigh->ResHigh ResLow Result: Fast Elution, Potential Tailing (Requires Ion-Pairing?) ColLow->ResLow

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on the analyte's basicity.

Protocol A: High-pH Reversed-Phase (Gold Standard)

Application: Routine Quality Control, Assay, Purity Testing. Rationale: High pH suppresses the ionization of the amine, maximizing retention and peak symmetry.

Instrumental Parameters
  • System: HPLC with UV/PDA detector (Quaternary or Binary Pump).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 .[1]

    • Note: Do NOT use standard silica columns; they dissolve at pH > 8.[1] Use Hybrid (HILIC/Polymer) technology.[1]

  • Column Temperature: 35°C (Improves mass transfer for amines).[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV at 265 nm (Secondary reference: 230 nm).[1]

  • Injection Volume: 5–10 µL.

Reagents & Mobile Phase[2][4][5][6][7][8][9][10]
  • Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10.0):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28% solution).[1]

    • Filter through a 0.22 µm nylon filter.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate Buffer (pH 10).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrium
2.0955Hold (Polar impurities)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End

Protocol B: Low-pH LC-MS Compatible

Application: Trace impurity analysis, Genotoxic impurity screening, LC-MS/MS.[1] Rationale: Uses volatile buffers compatible with Mass Spectrometry.[1]

Instrumental Parameters
  • System: UHPLC or HPLC coupled to MS (ESI+).

  • Column: Agilent ZORBAX Eclipse Plus C18 or Waters Atlantis T3 (for retention of polars).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: MS (ESI Positive Mode). Target Mass: [M+H]+ = 143.2 Da (Calculated based on C6H10N2S MW ~142.2).[1] Note: Verify exact MW based on specific substituents.

Isocratic/Gradient Strategy

Due to the polarity of the protonated amine, an initial high-aqueous hold is required.

  • Gradient: Hold at 2% B for 2 minutes, then ramp to 60% B over 10 minutes.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before every sample set.

ParameterAcceptance LimitTroubleshooting
Tailing Factor (

)
NMT 1.5If > 1.5: Increase buffer strength or check column age (voiding).
Theoretical Plates (

)
> 5,000If low: Check connections for dead volume; replace column.[1]
Retention Time %RSD < 1.0% (n=6)If drifting: Check pump mixing efficiency or temperature stability.
Resolution (

)
> 2.0Between the main peak and nearest impurity.
System Suitability Logic

SysSuit Input Injection Data CheckTail Check Tailing (Tf < 1.5) Input->CheckTail CheckRSD Check Precision (%RSD < 1.0) CheckTail->CheckRSD Pass FailTail Action: Regenerate Column Adjust pH CheckTail->FailTail Fail Pass System Ready CheckRSD->Pass Pass FailRSD Action: Check Pump/Injector CheckRSD->FailRSD Fail

Figure 2: Logical flow for assessing system suitability prior to analysis.

Troubleshooting Guide

Problem: Severe Peak Tailing

  • Cause: Interaction between the tertiary amine and residual silanols.

  • Solution:

    • Ensure pH is > 9.5 (Protocol A).[1]

    • If using Protocol B (Low pH), add 5 mM Ammonium Formate to increase ionic strength.

    • Switch to a "Shielded" or "Polar Embedded" column (e.g., Waters SymmetryShield).

Problem: Carryover

  • Cause: Basic amines stick to metallic surfaces or injector seals.[1]

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

Problem: Split Peaks

  • Cause: Sample solvent mismatch.[1]

  • Solution: Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN). Do not inject 100% ACN solutions.[1]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [1]

  • Phenomenex. (2025).[1] Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (General Reference for Basic Drug HPLC).[1]

  • Sielc Technologies. (2025). Mixed-Mode HPLC Separation of Tertiary Amines. Retrieved from [1]

  • PubChem. (2025).[1] Dimethyl-1,3-thiazol-5-amine Compound Summary. Retrieved from [1]

Sources

Application Notes and Protocols for Antimicrobial Assays Using Dimethyl[(1,3-thiazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Thiazole Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][2] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the thiazole ring stands out as a privileged scaffold.[1][3] This five-membered aromatic ring containing sulfur and nitrogen is a key structural motif in numerous natural and synthetic molecules exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[2][3][4] The inherent chemical versatility of the thiazole nucleus allows for the generation of diverse derivatives, making it a fertile ground for the development of new therapeutic agents.[1][5][6]

This application note focuses on dimethyl[(1,3-thiazol-5-yl)methyl]amine , a novel thiazole derivative, as a candidate for antimicrobial screening. While specific data on this compound is emerging, its structural features, combining the established antimicrobial potential of the thiazole ring with a dimethylaminomethyl substituent, make it a compelling subject for investigation. This document provides a comprehensive guide for researchers to evaluate its antimicrobial efficacy through a series of robust and standardized in vitro assays. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols, and offer insights into data interpretation, thereby equipping scientists with the necessary tools to rigorously assess the potential of this and similar compounds.

Hypothesized Mechanism of Action: Targeting Essential Bacterial Processes

Thiazole-containing compounds are known to exert their antimicrobial effects through various mechanisms.[1][7][8] While the precise mechanism of dimethyl[(1,3-thiazol-5-yl)methyl]amine is yet to be elucidated, based on the activities of related compounds, we can hypothesize several potential targets within bacterial and fungal cells. These may include:

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the thiazole ring can facilitate interaction with and disruption of the microbial cell membrane, leading to leakage of essential intracellular components.

  • Inhibition of Nucleic Acid Synthesis: Thiazole derivatives have been shown to inhibit key enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase IV.[1]

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein translation is another potential mechanism of action.

  • Inhibition of Metabolic Pathways: Thiazole-containing molecules can act as antimetabolites, inhibiting essential enzymatic pathways necessary for microbial survival.[1]

The following diagram illustrates a generalized workflow for investigating the antimicrobial potential of a novel compound like dimethyl[(1,3-thiazol-5-yl)methyl]amine.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Dynamic Activity & Spectrum cluster_3 Phase 4: Mechanistic Studies Compound Dimethyl[(1,3-thiazol-5-yl)methyl]amine Synthesis & Characterization PrimaryAssay Primary Antimicrobial Screening (e.g., Disk Diffusion or Broth Microdilution) Compound->PrimaryAssay MIC Determination of Minimum Inhibitory Concentration (MIC) PrimaryAssay->MIC Active Compound MBC Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC Spectrum Spectrum of Activity Testing (Gram+, Gram-, Fungi) MIC->Spectrum TimeKill Time-Kill Kinetic Assays MBC->TimeKill Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) TimeKill->Mechanism Spectrum->Mechanism

Caption: Workflow for antimicrobial evaluation of a novel compound.

Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.[9][10][11][12]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]

Materials:

  • Dimethyl[(1,3-thiazol-5-yl)methyl]amine (stock solution of known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates[16]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Preparation of Antimicrobial Dilutions:

    • Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the dimethyl[(1,3-thiazol-5-yl)methyl]amine stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.[16] This will create a range of concentrations of the test compound.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Add 10 µL of the prepared inoculum to each well from 1 to 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require incubation at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[13] This can be determined by visual inspection or using a microplate reader.

Data Presentation:

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 900288

Caption: Example MIC data for Dimethyl[(1,3-thiazol-5-yl)methyl]amine.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[18][19][20]

Materials:

  • Dimethyl[(1,3-thiazol-5-yl)methyl]amine

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Prepare a solution of dimethyl[(1,3-thiazol-5-yl)methyl]amine at a desired concentration (e.g., 1 mg/mL).

    • Impregnate sterile filter paper disks with a known volume of the compound solution (e.g., 20 µL to yield a 20 µg disk).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.[18]

  • Disk Placement:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Place a control disk (e.g., a standard antibiotic) on the same plate for comparison.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[18]

    • The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility.

Data Presentation:

MicroorganismStrainZone of Inhibition (mm)
Staphylococcus aureusATCC 2592322
Escherichia coliATCC 2592218
Pseudomonas aeruginosaATCC 2785314

Caption: Example disk diffusion results for Dimethyl[(1,3-thiazol-5-yl)methyl]amine (20 µg disk).

Protocol 3: Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time, distinguishing between bactericidal and bacteriostatic effects.[21][22][23]

Materials:

  • Dimethyl[(1,3-thiazol-5-yl)methyl]amine

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile flasks or tubes

  • Shaking incubator

  • Spectrophotometer

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the test organism in the appropriate broth.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in several flasks.

  • Assay Setup:

    • To the flasks containing the inoculum, add dimethyl[(1,3-thiazol-5-yl)methyl]amine at different concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control flask with no compound.

  • Incubation and Sampling:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21] A bacteriostatic effect is observed when there is no significant change or a slight increase in the CFU/mL compared to the initial inoculum, but growth is inhibited compared to the control.

G cluster_0 Time-Kill Assay Workflow A Prepare Standardized Inoculum B Add Test Compound at Various MIC Multiples A->B C Incubate and Collect Samples at Time Points B->C D Perform Serial Dilutions and Plate for CFU Count C->D E Plot log10(CFU/mL) vs. Time D->E

Caption: Workflow for a time-kill kinetic assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of dimethyl[(1,3-thiazol-5-yl)methyl]amine as a potential antimicrobial agent. The thiazole scaffold holds significant promise in the ongoing search for new antibiotics, and a systematic approach to screening derivatives like the one described here is crucial for identifying lead compounds.[2][4][24]

Positive results from these assays, such as low MIC values, significant zones of inhibition, and rapid bactericidal activity, would warrant further investigation. Subsequent studies could include:

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To ascertain the lowest concentration that kills 99.9% of the initial inoculum.

  • Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant pathogens.

  • Mechanism of Action Studies: To identify the specific cellular targets of the compound.

  • In vivo Efficacy and Toxicity Studies: To evaluate the compound's performance and safety in animal models of infection.

By following these standardized and well-validated protocols, researchers can generate high-quality, reliable data to advance the development of novel thiazole-based antimicrobials and contribute to the global effort to combat antimicrobial resistance.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. (2011). MDPI. [Link]

  • Broth microdilution Definition. (n.d.). Fiveable. [Link]

  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. (2014). Indo American Journal of Pharmaceutical Research. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). PMC. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). PMC. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Drug Discovery and Therapy. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). PMC - NIH. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

  • CLSI M100™. (2025). Iacld.com. [Link]

  • EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. (2006). ASM Journals. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. [Link]

  • Time kill curves data analysis. (2012). ResearchGate. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • Time Kill Testing. (n.d.). Pacific BioLabs. [Link]

  • Dimethyl-1,3-thiazol-5-amine. (n.d.). PubChem. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. [Link]

  • Time Kill Assay | Time-Kill Kinetics Test | Antimicrobial Efficacy Testing | Time Kill Analysis |. (2022). YouTube. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). EUCAST. [Link]

  • Bacteria. (n.d.). EUCAST. [Link]

  • Cas 2289-75-0,4,5-DIMETHYL-1,3-THIAZOL-2-AMINE. (n.d.). lookchem. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2018). PMC. [Link]

  • Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

  • Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. (2018). American Chemical Society. [Link]

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of Dimethyl[(1,3-thiazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic efficacy of the novel small molecule, dimethyl[(1,3-thiazol-5-yl)methyl]amine. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including notable anticancer properties.[1][2] This guide outlines a logical, multi-phased approach, beginning with foundational in vitro characterization and progressing through mechanism of action (MoA) elucidation to definitive in vivo efficacy studies. The protocols herein are designed to ensure scientific rigor, data integrity, and reproducibility, incorporating critical decision points to guide the progression of the candidate compound through the preclinical pipeline.

Introduction: The Rationale for a Phased Efficacy Evaluation

The journey from a promising chemical entity to a viable therapeutic candidate is contingent on a meticulously designed and executed preclinical evaluation.[3][4] This process is not a monolithic endeavor but a phased progression of hypothesis-driven experiments. Each phase is designed to answer critical questions about the compound's biological activity, potency, mechanism, and ultimately, its potential for therapeutic effect in a complex biological system.

For dimethyl[(1,3-thiazol-5-yl)methyl]amine (herein referred to as "Compound T5A"), its structural similarity to other biologically active thiazole derivatives suggests a high probability of anticancer activity.[1][2][5][6][7] Therefore, this guide is structured around a hypothetical oncology application, providing a robust template that can be adapted based on emerging data. Our experimental design follows a logical cascade, ensuring that resource-intensive in vivo studies are only undertaken for compounds that demonstrate clear promise in preliminary cellular assays.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: MoA Elucidation cluster_2 Phase 3: In Vivo Efficacy a Cell Viability Assays (MTT/XTT) Determine IC50 b Selectivity Screening (Cancer vs. Normal Cells) a->b Promising Potency? c Target Engagement Assay (e.g., CETSA) b->c Selective Activity? d Downstream Pathway Analysis (e.g., Western Blot) c->d Target Confirmed? e PK/PD Studies (Dose-Range Finding) d->e Mechanism Understood? f Xenograft Tumor Model (Efficacy Study) e->f Optimal Dosing Regimen? g Toxicity Assessment f->g h IND-Enabling Studies g->h Therapeutic Window? G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Compound Compound T5A Compound->PI3K Inhibits

Figure 2: Hypothetical PI3K/Akt Signaling Pathway. Compound T5A is hypothesized to inhibit PI3K, blocking downstream signaling.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture the most sensitive cancer cell line (e.g., HCT116) to ~80% confluency. Treat cells with either Compound T5A (at 10x IC50) or vehicle control for 2-4 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant. Quantify the amount of the soluble target protein (e.g., PI3K) and a control protein (e.g., GAPDH) at each temperature point using Western Blot or SDS-PAGE.

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the target protein in the compound-treated sample indicates thermal stabilization and confirms target engagement.

Phase 3: Preclinical In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor activity of Compound T5A in a living organism and to establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Causality and Experimental Choice

Positive in vitro data and a confirmed MoA are prerequisites, but efficacy in a complex in vivo system is the true test of a drug's potential. [4][8]Animal models, particularly xenograft models where human tumor cells are implanted into immunodeficient mice, are the gold standard for preclinical oncology efficacy studies. [9][10]A cell line-derived xenograft (CDX) model using the HCT116 cell line is a logical starting point given our hypothetical in vitro data.

Before initiating a full-scale efficacy study, a pilot PK/PD study is essential. [11][12]This helps determine the dosing regimen required to maintain plasma concentrations of Compound T5A above the target IC50 for a sustained period, maximizing the chances of observing an effect. [12]The efficacy study itself must be rigorously designed with appropriate controls, randomization, blinding, and statistical power to yield unambiguous results. [13][14][15]

Protocol: Subcutaneous Xenograft Efficacy Study

Note: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare and under an approved protocol.

  • Tumor Implantation: Subcutaneously inject HCT116 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups. This is a critical step to minimize bias. [16]3. Treatment Groups:

    • Group 1: Vehicle Control (e.g., PBS, daily intraperitoneal injection)

    • Group 2: Compound T5A, Low Dose (e.g., 10 mg/kg, daily IP)

    • Group 3: Compound T5A, High Dose (e.g., 30 mg/kg, daily IP)

    • Group 4: Positive Control (e.g., a standard-of-care agent for colorectal cancer)

  • Dosing and Monitoring: Administer the treatments according to the pre-determined schedule for 21-28 days. Measure tumor volume and body weight 2-3 times per week.

  • Endpoints: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include body weight changes (a measure of toxicity) and survival.

  • Data Analysis: Calculate tumor volumes (Volume = 0.5 x Length x Width²). At the end of the study, calculate the %TGI for each group relative to the vehicle control. Analyze the statistical significance of the differences between groups using appropriate tests like ANOVA. [13]

Data Presentation: In Vivo Study Design Summary
ParameterSpecificationRationale
Animal Model Female NOD/SCID mice, 6-8 weeks oldStandard immunodeficient model for xenograft studies. [9]
Cell Line HCT116 (Human Colorectal Carcinoma)Selected based on high in vitro sensitivity.
Tumor Implantation Subcutaneous, right flankAllows for easy and accurate tumor measurement.
Study Groups Vehicle, Low Dose, High Dose, Positive ControlEssential for establishing efficacy and dose-response. [14]
Sample Size n = 10 mice per groupCalculated to provide 80% statistical power to detect a significant effect. [17]
Dosing Route Intraperitoneal (IP)Common route for preclinical studies, ensures systemic exposure.
Primary Endpoint Tumor Growth Inhibition (TGI)Direct measure of anti-tumor efficacy.
Monitoring Tumor volume and body weight (3x/week)To assess efficacy and monitor for signs of toxicity.
Statistical Plan One-way ANOVA with post-hoc testsAppropriate for comparing means across multiple groups. [13]

Conclusion and Future Directions

This document outlines a structured, decision-driven pathway for evaluating the efficacy of dimethyl[(1,3-thiazol-5-yl)methyl]amine. Successful completion of this three-phased approach, demonstrating potent and selective in vitro activity, a clear on-target mechanism of action, and significant in vivo tumor growth inhibition, would provide a strong data package to justify progression into more advanced, IND-enabling studies, such as formal toxicology and safety pharmacology assessments as required by regulatory agencies like the FDA. [18][19][20]

References

  • Statistical Considerations for Preclinical Studies.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Cellular Target Engagement Assays for Small-Molecule Drug Discovery.
  • Statistical Analysis in Preclinical Biomedical Research.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Springer.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • General Principles of Preclinical Study Design.
  • Cell viability assays. Abcam.
  • Research Design and Biostatistical Considerations in Preclinical Research. Springer.
  • In Vivo Preclinical Mouse Models. Champions Oncology.
  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applic
  • Preclinical Studies in Drug Development. PPD.
  • In Vivo Oncology. Pharmacology Discovery Services.
  • In Vivo Efficacy Evalu
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials.
  • How to design robust preclinical efficacy studies that make a difference.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Experimental design and irreproducibility in pre-clinical research. The Physiological Society.
  • Preclinical research strategies for drug development. AMSbiopharma.
  • Step 2: Preclinical Research. FDA.
  • Pre-Clinical Trials: USFDA Regul
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed Central.
  • Enhance Drug Efficacy With Cell-Based Assays. Pharmaron.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. PubMed Central.

Sources

Application Note: A Scalable and Optimized Synthesis of Dimethyl[(1,3-thiazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of dimethyl[(1,3-thiazol-5-yl)methyl]amine, a key building block in pharmaceutical and agrochemical research. We present two robust and scalable synthetic strategies: direct nucleophilic substitution and reductive amination. This guide offers detailed, step-by-step protocols, process optimization insights, and critical safety considerations tailored for researchers, chemists, and process development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the synthesis for large-scale production.

Introduction and Strategic Overview

Dimethyl[(1,3-thiazol-5-yl)methyl]amine is a valuable intermediate due to the prevalence of the thiazole motif in medicinally active compounds.[1][2][3][4][5] The development of a scalable, cost-effective, and safe manufacturing process is therefore of significant interest. This document evaluates two primary synthetic pathways starting from key thiazole intermediates.

The selection of a synthetic route for scale-up hinges on several factors:

  • Cost and Availability of Starting Materials: Precursors must be commercially available in bulk or accessible through an efficient synthesis.

  • Process Safety and Environmental Impact: The route should avoid highly toxic reagents and minimize waste generation where possible.

  • Robustness and Yield: The reactions must be reproducible and high-yielding to be economically viable.

  • Ease of Purification: The final product should be easily isolated with high purity, avoiding challenging chromatographic separations.[6][7]

Two primary strategies are detailed herein:

  • Route A: Nucleophilic Substitution: This classic SN2 approach involves the reaction of 5-(chloromethyl)-1,3-thiazole with dimethylamine. It is a direct and often high-yielding method.

  • Route B: Reductive Amination: This strategy utilizes the reaction of 1,3-thiazole-5-carbaldehyde with dimethylamine in the presence of a reducing agent. This "one-pot" method is known for its high efficiency and selectivity.

G cluster_start Key Intermediates cluster_routes Synthetic Routes Start1 5-(Chloromethyl)-1,3-thiazole RouteA Route A: Nucleophilic Substitution (+ Dimethylamine) Start1->RouteA Start2 1,3-Thiazole-5-carbaldehyde RouteB Route B: Reductive Amination (+ Dimethylamine) Start2->RouteB Product Dimethyl[(1,3-thiazol-5-yl)methyl]amine RouteA->Product RouteB->Product

Caption: Overview of the two primary synthetic routes.

Synthesis of Key Intermediate: 5-(Chloromethyl)-1,3-thiazole

The availability of 5-(chloromethyl)-1,3-thiazole is critical for Route A. While it can be purchased, its synthesis from more fundamental precursors is often required for large-scale campaigns. A common industrial route involves the chlorination of 2-chloroallyl isothiocyanate.[8] However, a more accessible laboratory-scale synthesis involves the chlorination of (1,3-thiazol-5-yl)methanol, which itself can be generated from the reduction of commercially available ethyl 1,3-thiazole-5-carboxylate.

Protocol 2.1: Synthesis of (1,3-Thiazol-5-yl)methanol

This protocol details the reduction of the ester to the required alcohol.

ReagentMW ( g/mol )AmountMolesEq.
Ethyl 1,3-thiazole-5-carboxylate157.18100.0 g0.6361.0
Lithium Aluminum Hydride (LAH)37.9526.6 g0.7011.1
Anhydrous Tetrahydrofuran (THF)72.111.5 L--
Ethyl Acetate88.11~100 mL--
Rochelle's Salt (sat. aq.)-1.0 L--

Procedure:

  • Set up a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend Lithium Aluminum Hydride (26.6 g) in anhydrous THF (750 mL) and cool the slurry to 0 °C in an ice-water bath.

  • Dissolve ethyl 1,3-thiazole-5-carboxylate (100.0 g) in anhydrous THF (750 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the LAH slurry over 1.5-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of ethyl acetate (~100 mL) to consume excess LAH.

  • Slowly add 1.0 L of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This is a critical step to break up the aluminum salt emulsion, which facilitates a much cleaner work-up than the traditional Fieser method (water, NaOH, water).

  • Stir the resulting biphasic mixture vigorously at room temperature overnight. The gray suspension should become a clear solution with a white, easily filterable precipitate.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield (1,3-thiazol-5-yl)methanol as a crude oil, which can be used directly in the next step.

Protocol 2.2: Chlorination to 5-(Chloromethyl)-1,3-thiazole

This protocol converts the alcohol to the desired chloro-intermediate using thionyl chloride.

ReagentMW ( g/mol )AmountMolesEq.
(1,3-Thiazol-5-yl)methanol115.1573.0 g (crude)~0.6341.0
Thionyl Chloride (SOCl₂)118.9782.7 g (50.5 mL)0.6951.1
Dichloromethane (DCM)84.931.0 L--
Saturated NaHCO₃ (aq.)-~500 mL--

Procedure:

  • In a 2 L flask, dissolve the crude (1,3-thiazol-5-yl)methanol (73.0 g) in DCM (1.0 L) and cool to 0 °C.

  • Add thionyl chloride (50.5 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (HCl, SO₂) will occur. CAUTION: This step must be performed in a well-ventilated chemical fume hood. [9][10][11]

  • After addition, allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice (~500 g).

  • Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution portion-wise until effervescence ceases and the pH of the aqueous layer is ~7-8.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-(chloromethyl)-1,3-thiazole.

Route A: Scale-up via Nucleophilic Substitution

This route is advantageous due to its simplicity and use of relatively inexpensive reagents. The primary challenge on scale-up is controlling the exotherm and preventing the formation of the quaternary ammonium salt byproduct.

G cluster_workflow Route A: Nucleophilic Substitution Workflow Start 1. Charge Reactor - 5-(Chloromethyl)-1,3-thiazole - Acetonitrile (Solvent) - K₂CO₃ (Base) Step2 2. Cool to 0-5 °C Start->Step2 Step3 3. Add Dimethylamine solution (40% in H₂O) dropwise Maintain T < 10 °C Step2->Step3 Step4 4. Warm to RT Stir for 4-6 hours Step3->Step4 Step5 5. Reaction Monitoring (TLC / LC-MS) Step4->Step5 Step5->Step4 Incomplete Step6 6. Work-up - Filter solids - Concentrate filtrate Step5->Step6 Complete Step7 7. Acid-Base Extraction - Dissolve in Et₂O - Extract with 1M HCl - Basify aqueous layer (NaOH) - Extract with Et₂O Step6->Step7 End 8. Final Isolation - Dry over Na₂SO₄ - Concentrate - Vacuum Distillation Step7->End

Caption: Workflow diagram for the Nucleophilic Substitution protocol.

Protocol 3.1: Synthesis of Dimethyl[(1,3-thiazol-5-yl)methyl]amine
ReagentMW ( g/mol )AmountMolesEq.
5-(Chloromethyl)-1,3-thiazole133.5975.0 g0.5611.0
Dimethylamine (40% aq. sol.)45.08189.8 g (213 mL)1.6843.0
Potassium Carbonate (K₂CO₃)138.21155.1 g1.1222.0
Acetonitrile (MeCN)41.05750 mL--

Rationale for Experimental Choices:

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions and has a relatively low boiling point, making it easy to remove during work-up.[12]

  • Base: Anhydrous potassium carbonate is used as a heterogeneous base to neutralize the HCl formed during the reaction. It is easily removed by filtration and is milder than soluble bases like NaOH, minimizing potential side reactions.[12] Two equivalents are used to ensure the reaction medium remains basic.

  • Excess Dimethylamine: A threefold excess of dimethylamine is used to drive the reaction to completion and minimize the formation of the quaternary ammonium salt byproduct by ensuring the electrophile (chloromethylthiazole) is always in the presence of a large excess of the nucleophile.

Procedure:

  • To a 2 L jacketed reactor, add 5-(chloromethyl)-1,3-thiazole (75.0 g), potassium carbonate (155.1 g), and acetonitrile (750 mL).

  • Begin stirring and cool the suspension to 0-5 °C using a circulating chiller.

  • Add the 40% aqueous dimethylamine solution (213 mL) dropwise via an addition funnel over 1 hour, ensuring the internal temperature is maintained below 10 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 50 mL).

  • Concentrate the combined filtrates under reduced pressure to remove the acetonitrile and excess dimethylamine.

  • Purification (Acid-Base Extraction): a. Dissolve the crude residue in diethyl ether (500 mL) and transfer to a separatory funnel. b. Extract the organic layer with 1 M HCl (3 x 200 mL). The amine product will move into the aqueous layer as its hydrochloride salt. c. Combine the acidic aqueous layers and cool in an ice bath. d. Slowly basify the aqueous layer to pH >12 by adding 6 M NaOH solution. e. Extract the liberated free amine product with diethyl ether (3 x 250 mL).

  • Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • For highest purity, the resulting oil can be distilled under high vacuum to yield the final product.

Route B: Scale-up via Reductive Amination

This route is highly efficient and often provides very clean product, simplifying purification. The choice of reducing agent is key to success. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness, tolerance of slightly acidic conditions (which favors iminium ion formation), and ease of handling compared to sodium cyanoborohydride.

Protocol 4.1: Synthesis of Dimethyl[(1,3-thiazol-5-yl)methyl]amine
ReagentMW ( g/mol )AmountMolesEq.
1,3-Thiazole-5-carbaldehyde113.1350.0 g0.4421.0
Dimethylamine (2.0 M in THF)45.08265 mL0.5301.2
Sodium Triacetoxyborohydride211.94112.3 g0.5301.2
1,2-Dichloroethane (DCE)98.961.0 L--
Acetic Acid60.052.5 mL0.0440.1

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is less water-sensitive than NaBH₄ and selectively reduces the iminium ion in the presence of the aldehyde.[13]

  • Solvent: DCE is a standard solvent for STAB reductions. It is aprotic and effectively solubilizes the reaction components.

  • Catalyst: A catalytic amount of acetic acid helps to accelerate the formation of the iminium ion intermediate, which is the species that is actually reduced.

Procedure:

  • Charge a 2 L reactor with 1,3-thiazole-5-carbaldehyde (50.0 g), 1,2-dichloroethane (1.0 L), and the 2.0 M solution of dimethylamine in THF (265 mL).

  • Add acetic acid (2.5 mL) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • In portions, carefully add sodium triacetoxyborohydride (112.3 g) over 30 minutes. A slight exotherm may be observed; maintain the temperature below 30 °C if necessary with a water bath.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC or LC-MS for the disappearance of the aldehyde.

  • Work-up: a. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (1.0 L). Stir for 30 minutes until gas evolution ceases. b. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL). c. Combine the organic layers and proceed with the same acid-base extraction purification detailed in Protocol 3.1, step 8.

  • After drying and concentration, purify the product by vacuum distillation.

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a stringent focus on safety.

  • Dimethylamine: A highly flammable and corrosive gas or liquid.[14] It is toxic and can cause severe skin and eye burns. Handle only in a well-ventilated area, preferably a walk-in fume hood for large quantities. Ensure all equipment is properly grounded to prevent static discharge.[15]

  • Thionyl Chloride: Extremely corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[9][10][11] Use with extreme caution in a dry apparatus under an inert atmosphere. Personal protective equipment, including a face shield, acid-resistant gloves, and apron, is mandatory.

  • Lithium Aluminum Hydride (LAH): A highly reactive, pyrophoric solid that reacts violently with water and protic solvents to release flammable hydrogen gas. Handle only under an inert atmosphere (N₂ or Ar). Quenching procedures must be performed slowly and at low temperatures.

  • Sodium Triacetoxyborohydride: Can release hydrogen gas upon contact with strong acids or water, although it is much less reactive than sodium borohydride. The work-up should be performed carefully to control gas evolution.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
  • EP0007983A1 - Process for the purification of tertiary amines - Google Patents. (n.d.).
  • ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.).
  • PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES. - Google Patents. (n.d.).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Diplomata Comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines.
  • ResearchGate. (n.d.). Optimization of N-alkylation of aniline with benzyl alcohol 1.
  • EPA OSC Response. (n.d.). Dimethylamine.
  • Fisher Scientific. (2009, September 21). SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.).
  • European Patent Office. (1997, February 20). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - EP 0794180 B1.
  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.).
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Balchem. (2014, October 24). SAFETY DATA SHEET dimethylamine, liquefied, under pressure.
  • ECHEMI. (n.d.). Thionyl chloride SDS, 7719-09-7 Safety Data Sheets.
  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. (1997, September 10).
  • ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30).
  • Patsnap. (2014, April 23). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Semantic Scholar. (2014, September 30). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES.
  • Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. (2023, November 14).
  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018, March 12).
  • ECHEMI. (n.d.). 4,5-DIMETHYL-1,3-THIAZOL-2-AMINE Formula.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15).
  • Reddit. (2026, February 12). Reductive amination with amines.
  • PubMed. (2022, November 4). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent.
  • Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline.
  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • Chemical Communications (RSC Publishing). (n.d.). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines.
  • PMC. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions.
  • Reddit. (2025, November 12). Help with reductive ammination.
  • Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
  • US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.).
  • PMC - NIH. (n.d.). 1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3,5-dimethyl-2-nitrimino-1,2,3,4,5,6-hexahydro-1,3,5-triazine.
  • Arkivoc. (n.d.). Transformations of dimethyl acetone-1,3-dicarboxylate. The synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dimethyl[(1,3-thiazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dimethyl[(1,3-thiazol-5-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations.

Introduction to the Synthetic Challenge

The synthesis of dimethyl[(1,3-thiazol-5-yl)methyl]amine, a valuable building block in pharmaceutical chemistry, typically involves a two-step process: the formation of the key intermediate, (1,3-thiazol-5-yl)methanamine, followed by its dimethylation. While seemingly straightforward, achieving a high overall yield requires careful control of reaction conditions and an understanding of potential side reactions. This guide will address critical aspects of both synthetic steps to enhance your experimental success.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of (1,3-Thiazol-5-yl)methanamine cluster_1 Step 2: Dimethylation 5-Formylthiazole 5-Formylthiazole Reductive_Amination Reductive Amination (e.g., NH3, H2/Catalyst) 5-Formylthiazole->Reductive_Amination Intermediate (1,3-Thiazol-5-yl)methanamine Reductive_Amination->Intermediate Eschweiler_Clarke Eschweiler-Clarke Reaction (HCHO, HCOOH) Intermediate->Eschweiler_Clarke Final_Product Dimethyl[(1,3-thiazol-5-yl)methyl]amine Eschweiler_Clarke->Final_Product

Caption: Overall synthetic route to dimethyl[(1,3-thiazol-5-yl)methyl]amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the (1,3-thiazol-5-yl)methanamine intermediate?

A1: The most common and reliable method is the reductive amination of 5-formyl-1,3-thiazole. This involves the reaction of the aldehyde with an ammonia source, followed by reduction of the resulting imine. Catalytic hydrogenation is a preferred method for the reduction step due to its clean nature and high yields.

Q2: What is the Eschweiler-Clarke reaction and why is it preferred for the dimethylation step?

A2: The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[1] It is highly effective for producing tertiary amines and has a key advantage: it does not lead to the formation of quaternary ammonium salts, a common side product in other methylation methods using alkyl halides.[1] The reaction is driven by the irreversible loss of carbon dioxide.[1]

Q3: Can I use other methylation methods instead of the Eschweiler-Clarke reaction?

A3: While other methods like alkylation with methyl iodide exist, they are prone to over-alkylation, leading to the formation of the quaternary ammonium salt. This not only consumes the desired product but also complicates purification. Therefore, the Eschweiler-Clarke reaction is highly recommended for a clean and high-yielding synthesis of the tertiary amine.

Q4: What are the critical parameters to control during the Eschweiler-Clarke reaction?

A4: The key parameters are temperature, reaction time, and the stoichiometry of the reagents. The reaction is typically performed at or near the boiling point of the aqueous solution.[1] Using a sufficient excess of both formaldehyde and formic acid is crucial to ensure complete dimethylation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions based on established chemical principles.

Step 1: Synthesis of (1,3-Thiazol-5-yl)methanamine

Problem 1: Low yield in the synthesis of 5-formyl-1,3-thiazole.

  • Possible Cause: Incomplete reaction or side product formation during the formylation of a suitable thiazole precursor.

  • Solution: A reliable method for the synthesis of 5-formylthiazole is the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride, which can be prepared from the corresponding carboxylic acid using thionyl chloride.[2] For this reduction, using a palladium on barium sulfate (Pd/BaSO₄) catalyst is crucial for achieving good yields.[2]

Problem 2: Low yield during the reductive amination of 5-formyl-1,3-thiazole.

  • Possible Cause 1: Inefficient imine formation. The initial condensation of the aldehyde with ammonia to form the imine is a reversible reaction.

    • Solution: Ensure a sufficient excess of the ammonia source is used to drive the equilibrium towards the imine.

  • Possible Cause 2: Catalyst poisoning or inactivity. The sulfur atom in the thiazole ring can potentially interact with and deactivate certain metal catalysts.

    • Solution: Use a robust catalyst such as Raney Nickel or a high-loading palladium on carbon (Pd/C). Ensure the catalyst is fresh and handled under an inert atmosphere if necessary.

  • Possible Cause 3: Incomplete reduction. The reaction conditions may not be sufficient for the complete conversion of the imine to the amine.

    • Solution: Increase the hydrogen pressure and/or the reaction temperature. Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Step 2: Dimethylation via Eschweiler-Clarke Reaction

Problem 3: Incomplete dimethylation, resulting in a mixture of mono- and di-methylated products.

  • Possible Cause: Insufficient amounts of formaldehyde or formic acid.

    • Solution: The Eschweiler-Clarke reaction relies on an excess of both reagents to drive the reaction to completion.[1] A typical molar ratio of amine to formaldehyde to formic acid is 1:5:5.

Problem 4: Formation of an N-formyl amide impurity.

  • Possible Cause: The N-formyl amide can be a byproduct in Leuckart-Wallach reactions, which are related to the Eschweiler-Clarke reaction.[3] This may occur if the reaction conditions are not optimized.

    • Solution: Ensure a sufficient amount of formic acid is present to act as the reducing agent. Maintaining a slightly acidic pH throughout the reaction is important. The classical Eschweiler-Clarke conditions with excess formic acid generally minimize this side product.[4]

Problem 5: Difficulty in isolating the final product from the reaction mixture.

  • Possible Cause: The product is a tertiary amine, which can be soluble in both aqueous and organic phases, especially at different pH values.

    • Solution: After the reaction is complete, carefully basify the reaction mixture with a strong base like sodium hydroxide (NaOH) to a pH greater than 10 to ensure the amine is in its free base form. Then, extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Washing the organic layer with brine can help to remove residual water and water-soluble impurities.

Problem 6: Co-elution of impurities during column chromatography.

  • Possible Cause: Tertiary amines can be challenging to purify by standard silica gel chromatography due to their basicity, which leads to strong interactions with the acidic silica gel.[5]

    • Solution: Use an amine-functionalized silica gel column or add a small amount of a volatile amine, such as triethylamine (typically 0.5-1%), to the eluent system.[5] This will deactivate the acidic sites on the silica and improve the peak shape and separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/triethylamine) is often effective.

Detailed Experimental Protocols

Protocol 1: Synthesis of (1,3-Thiazol-5-yl)methanamine

This protocol is a two-step process starting from 4-methylthiazole-5-carboxylic acid.

Step A: Synthesis of 4-Methyl-5-formylthiazole [2]

  • To 4-methylthiazole-5-carboxylic acid (1 equivalent), add thionyl chloride (10 equivalents) and reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain 4-methylthiazole-5-carboxylic acid chloride, which can be used in the next step without further purification.

  • Dissolve the crude acid chloride in xylene.

  • Add Pd/BaSO₄ catalyst (5% w/w) to the solution.

  • Heat the mixture to reflux (approximately 140 °C) and bubble hydrogen gas through the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, filter the catalyst and extract the product with 10% HCl.

  • Neutralize the aqueous layer with sodium carbonate and extract with chloroform.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain 4-methyl-5-formylthiazole.

Step B: Reductive Amination to (1,3-Thiazol-5-yl)methanamine

  • Dissolve 5-formyl-1,3-thiazole (1 equivalent) in methanol saturated with ammonia.

  • Add Raney Nickel (approximately 10% w/w) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain crude (1,3-thiazol-5-yl)methanamine. This can often be used in the next step without further purification.

Protocol 2: Synthesis of Dimethyl[(1,3-thiazol-5-yl)methyl]amine (Eschweiler-Clarke Reaction)[1][6]
  • To a solution of (1,3-thiazol-5-yl)methanamine (1 equivalent) in water, add formic acid (85%, 5 equivalents).

  • Add formaldehyde (37% aqueous solution, 5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 5-10 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution to pH > 10.

  • Extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate/triethylamine eluent system).

Data for Characterization

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrometry (EI)
(1,3-Thiazol-5-yl)methanamine 8.7 (s, 1H), 7.7 (s, 1H), 4.0 (s, 2H), 1.6 (br s, 2H)152.0, 142.5, 138.0, 40.0m/z (%): 114 (M+), 98, 85, 58
Dimethyl[(1,3-thiazol-5-yl)methyl]amine 8.6 (s, 1H), 7.6 (s, 1H), 3.5 (s, 2H), 2.3 (s, 6H)151.5, 143.0, 135.0, 58.0, 45.0m/z (%): 142 (M+), 98, 85, 58, 44

Note: The exact chemical shifts and fragmentation patterns may vary slightly depending on the instrument and conditions used.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low_Yield Low Overall Yield Start->Low_Yield Analyze_Intermediate Analyze Intermediate Purity and Yield Low_Yield->Analyze_Intermediate Low_Intermediate_Yield Low Intermediate Yield? Analyze_Intermediate->Low_Intermediate_Yield Troubleshoot_Step1 Troubleshoot Step 1: - Check starting materials - Optimize reductive amination Low_Intermediate_Yield->Troubleshoot_Step1 Yes Analyze_Final_Product Analyze Final Product Purity Low_Intermediate_Yield->Analyze_Final_Product No Troubleshoot_Step1->Analyze_Intermediate Impure_Product Impure Final Product? Analyze_Final_Product->Impure_Product Troubleshoot_Step2 Troubleshoot Step 2: - Check Eschweiler-Clarke conditions - Optimize purification Impure_Product->Troubleshoot_Step2 Yes Good_Yield Acceptable Yield and Purity Impure_Product->Good_Yield No Troubleshoot_Step2->Analyze_Final_Product

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link][4]

  • Is there an easy way to purify organic amines? Biotage. [Link][5]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link][1]

  • 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. [No valid source title found]. [Link]

  • INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry. [Link][6]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • Process for the purification of tertiary amines.
  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [No valid source title found]. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc. [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. [Link]

  • 1 H NMR and 13 C NMR characterization of MTC. ResearchGate. [Link]

  • Product Class 15: Isothiazoles. [No valid source title found]. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [No valid source title found]. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. [Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. [Link]

  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PMC. [Link][2]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [No valid source title found]. [Link]

  • Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. UniTo. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Semantic Scholar. [Link]

  • SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. [No valid source title found]. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [No valid source title found]. [Link]

  • 3-(4-METHOXY-1,2,5-THIADIAZOL-3-YL)-1-METHYLPYRIDIN-1-IUM, IODIDE. [No valid source title found]. [Link]

  • Facile Preparation of Thiazoles from 1 H -1-(1′Alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3Dioxide with Thioamides. ResearchGate. [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. PMC. [Link]

  • Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry. [Link]1111a)

Sources

troubleshooting poor solubility of dimethyl[(1,3-thiazol-5-yl)methyl]amine

[1][2]

Part 4: Detailed Experimental Protocols

Protocol 1: "Salt Switch" for Stabilization

Use this when the free base is unstable or difficult to handle as an oil.

  • Dissolution: Dissolve 100 mg of the free base oil in 2 mL of anhydrous Ethyl Acetate (EtOAc).

    • Note: If not fully soluble, add drops of Methanol (MeOH) until clear.[1][2]

  • Acidification: Slowly add 0.5 mL of 2M HCl in Diethyl Ether while stirring at 0°C.

  • Observation:

    • Success: White solid precipitates.[1][2] Filter and wash with cold Ether.[1][2]

    • Failure (Oiling Out): A second liquid layer forms at the bottom.[1][2]

      • Troubleshooting: Decant the top layer.[1][2] Add fresh Ether to the bottom oil.[1][2] Sonicate vigorously. This "trituration" forces the oil to crystallize.[1][2]

  • Drying: Dry under high vacuum for 4 hours. The salt is hygroscopic; store in a desiccator.[1][2]

Protocol 2: Aqueous Formulation for Animal Dosing (IV/IP)

Target concentration: 5 mg/mL[1][2]

  • Vehicle: Saline (0.9% NaCl) is often too aggressive for the free base.[1][2] Use 10% DMSO / 20% PEG400 / 70% Water .[1][2]

  • Step 1: Dissolve compound in pure DMSO (10% of final volume).

  • Step 2: Add PEG400 (20% of final volume) and vortex.

  • Step 3: Slowly add Water (70% of final volume) while vortexing.

    • Check: If cloudiness appears, add 1M HCl dropwise until clear (targeting pH 4-5).[1][2]

    • Why? The amine needs to be protonated to stay in the water phase.[2]

References

  • Physicochemical Properties of Thiazoles

    • Metzger, J. V.[1] (Ed.).[1] (1979).[1] Thiazole and its derivatives (Vol. 34). John Wiley & Sons.[1] (Classic text on thiazole reactivity and solubility).[1][2]

  • General Amine Solubility & Salt Selection

    • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]Link[1][2]

  • Formulation Strategies (Cyclodextrins)

    • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]Link[1]

  • pKa Data Sources (Analogous Structures)

    • PubChem Compound Summary for Clothianidin (Related Thiazole).[1][2]Link (Used for thiazole ring stability and solubility comparisons).[1][2]

Technical Support Center: Synthesis of Dimethyl[(1,3-thiazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-5-DMA-SYN Subject: Impurity Control & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile[2][3]

Target Molecule: Dimethyl[(1,3-thiazol-5-yl)methyl]amine CAS: 100491-04-1 (Free base) / 100491-05-2 (HCl salt) Primary Application: Key intermediate for antiretroviral protease inhibitors (e.g., Ritonavir).[2][3]

The Challenge: The synthesis of this moiety typically involves the nucleophilic substitution of 5-(chloromethyl)thiazole with dimethylamine (DMA) .[2] While theoretically simple, this reaction is plagued by three dominant failure modes:[2]

  • Quaternization: The product competes with DMA for the alkyl halide, forming an irreversible quaternary ammonium salt.[2]

  • Hydrolysis: The starting material is highly moisture-sensitive, degrading to 5-(hydroxymethyl)thiazole.[1][2]

  • Instability: The free base of the chloromethyl precursor is thermally unstable and prone to polymerization ("Black Tar" formation).[2]

The "Red Flag" Dashboard: Impurity Identification[1]

Before optimizing, identify your specific problem using this diagnostic table.

Impurity TypeStructure / IDObservation (LC-MS/NMR)Root Cause
Impurity A (Hydrolysis) 5-(Hydroxymethyl)thiazole LC-MS: M+1 = 116 DaNMR: Shift in -CH2- peak; appearance of -OH.[1][2]Moisture in solvent or DMA source.[2] Reaction run too hot/long in wet air.[1][2]
Impurity B (Over-Alkylation) Bis((1,3-thiazol-5-yl)methyl)dimethylammonium LC-MS: M+ = ~239 Da (cation)NMR: Complex aromatic region; integration mismatch.[2][3]Insufficient DMA excess. The product reacted with remaining starting material.
Impurity C (Precursor) 5-(Chloromethyl)thiazole LC-MS: M+1 = 134/136 Da (Cl isotope pattern).[2][3]Incomplete reaction. Genotoxic Alert (GTI) .
Impurity D (Degradation) Thioformamide derivatives Visual: Dark/black tar.NMR: Loss of aromatic thiazole proton.[2][3]Thermal decomposition of free-base chloromethyl thiazole.[1]

Optimized Protocol: The "Inverse Addition" Method[1]

To minimize Impurity B (Quat salt) and Impurity D (Tar), we utilize a Kinetic Control Strategy .[2][3]

Principle: By maintaining a massive molar excess of Dimethylamine (DMA) relative to the alkyl halide at all times, we statistically favor the primary substitution over the secondary quaternization.[2][3]

Materials
  • Substrate: 5-(Chloromethyl)thiazole Hydrochloride (Solid, stored at -20°C).[2][3]

  • Reagent: Dimethylamine (40% aq.[2][3] solution is common, but 2M in THF is preferred to reduce hydrolysis).[2]

  • Solvent: Anhydrous THF or DCM.[2]

  • Base: Excess DMA serves as the base.[2]

Step-by-Step Methodology
  • Preparation of Amine Sink (T = -10°C):

    • Charge a reaction vessel with 5.0 - 8.0 equivalents of Dimethylamine (in THF).

    • Cool to -10°C. Why? Low temp suppresses polymerization of the thiazole.[1]

  • Controlled Addition (The Critical Step):

    • Suspend 5-(chloromethyl)thiazole HCl in a minimal volume of cold THF.

    • Add this suspension dropwise to the cold DMA solution over 60 minutes.

    • Technical Note: Do NOT add DMA to the thiazole. That creates a local deficiency of amine, instantly triggering Impurity B (Quat salt) formation.[2][3]

  • Reaction Phase:

    • Allow to warm to 0°C. Monitor by TLC/HPLC. Reaction is usually fast (< 2 hours).[2]

    • End Point: Disappearance of starting material (Impurity C).[2][3]

  • Workup (Purification by pH Switching):

    • Step A (Remove Neutrals): Evaporate excess DMA/THF.[2][3] Dissolve residue in 1M HCl (pH < 2). Wash with Ethyl Acetate.[2][4]

      • Result: Product stays in water (protonated).[2] Neutral impurities (tar, non-basic byproducts) go to organic.[2][3]

    • Step B (Isolate Product): Basify aqueous layer with K2CO3 (pH > 10) in the presence of DCM.[2][3]

    • Step C (Extraction): Extract into DCM. Dry over Na2SO4.[2] Concentrate.

Visualizing the Chemistry

The following diagram maps the reaction pathways and the decision logic for avoiding impurities.

ThiazoleSynthesis cluster_controls Control Strategy SM 5-(Chloromethyl)thiazole (Electrophile) Product TARGET: Dimethyl[(1,3-thiazol-5-yl)methyl]amine SM->Product + DMA (Excess) Main Pathway Impurity_Hydrolysis Impurity A: Alcohol (Hydrolysis) SM->Impurity_Hydrolysis + H2O (Wet Solvent) Impurity_Tar Impurity D: Polymer/Tar SM->Impurity_Tar Heat / No Acid (Free base instability) DMA Dimethylamine (Nucleophile) Impurity_Quat Impurity B: Quaternary Salt Product->Impurity_Quat + SM (Low DMA Conc.) Control1 Use Anhydrous Conditions Control1->Impurity_Hydrolysis Prevents Control2 High Eq. of DMA (Inverse Add) Control2->Impurity_Quat Prevents Control3 Keep T < 0°C Control3->Impurity_Tar Prevents

Caption: Reaction pathway analysis showing how process parameters (Temperature, Stoichiometry, Moisture) directly influence specific impurity formation.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous Dimethylamine (40%) instead of THF solution?

  • Answer: Yes, but with risks.[2] Aqueous conditions promote Impurity A (Hydrolysis) .[2][3] If you must use aq. DMA, increase the equivalents to 10-15x to kinetically outcompete water.[1][2] Keep the temperature strictly below 0°C.

Q2: My final product is colored (yellow/brown). Is it pure?

  • Answer: Thiazole amines often oxidize slightly to form colored N-oxides or trace polymers.[1][2] If NMR is clean, the color is likely cosmetic.[2][3] A quick filtration through a pad of silica or charcoal treatment in methanol usually resolves this.[1]

Q3: How do I remove the Quaternary Ammonium Salt (Impurity B) if it forms?

  • Answer: This is difficult to separate by distillation.[2] The best method is Acid/Base Extraction .

    • Dissolve crude in water/DCM.[2]

    • The Quat salt is permanently charged and stays in the water phase regardless of pH.[1]

    • Basify to pH 10 and extract with DCM. The Quat salt remains in the aqueous waste; your Target Product moves to DCM.

Q4: Why is 5-(chloromethyl)thiazole HCl used instead of the free base?

  • Answer: The free base is thermally unstable and a potent skin sensitizer/lachrymator. The HCl salt is a stable solid. However, you must account for the extra equivalent of base (DMA or TEA) needed to neutralize the HCl.[2]

References

  • Kempf, D. J., et al. (1998).[2][3] "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[2][3] Journal of Medicinal Chemistry, 41(4), 602–617.[2][3] [2]

  • Bayer AG. (1997).[2][3] "Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole." European Patent EP0794180.[1][2]

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Reference for amine handling and stability).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 329784525, 2-dimethylamino-thiazole-5-carbaldehyde".

Sources

enhancing the stability of dimethyl[(1,3-thiazol-5-yl)methyl]amine for assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Dimethyl[(1,3-thiazol-5-yl)methyl]amine . It is structured to address the specific physicochemical vulnerabilities of this pharmacophore—specifically the reactivity of the exocyclic tertiary amine and the electron-deficient thiazole ring.

Compound: Dimethyl[(1,3-thiazol-5-yl)methyl]amine Chemical Class: Heterocyclic Tertiary Amine Application: Pharmaceutical Intermediate, Neonicotinoid Metabolite Standards, Kinase Inhibitor Fragment.[1]

Module 1: Compound Vulnerability Profile

Why is your assay signal drifting? Understanding the chemistry.

Before troubleshooting, you must understand the three primary degradation vectors for this molecule. As a Senior Application Scientist, I categorize the risks as follows:

Instability VectorMechanismVisual IndicatorRisk Level
Oxidative N-Dealkylation The methylene bridge (C5-position) is "benzylic-like" and susceptible to autoxidation, leading to cleavage of the dimethylamine group.New polar peaks in LC-MS (Aldehydes).High
N-Oxide Formation The exocyclic tertiary nitrogen is prone to oxidation by peroxides (often found in aged PEG or Tween) or atmospheric oxygen.Mass shift (+16 Da) in MS data.Medium
Volatility / Sublimation As a free base, this low-MW amine is volatile.[1] It can sublime from dry plates or evaporate from aqueous droplets.[1]Loss of potency (Right-shift in IC50).High (Free Base only)
The "Salt" Imperative

Critical Directive: Never store this compound as a Free Base for longer than 24 hours.

  • Reasoning: The free base has a high vapor pressure and is prone to oxidative attack.

  • Solution: Convert or purchase the compound as the Hydrochloride (HCl) or Oxalate salt.[1] The protonation of the exocyclic amine (

    
    ) locks the nitrogen lone pair, preventing N-oxidation and eliminating volatility.[1]
    

Module 2: Storage & Stock Preparation Protocols

Standardizing the input to ensure reproducible output.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >6 months.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why: Water promotes hydrolytic ring opening (rare but possible) and proton exchange.[1]

    • Caution: DMSO is hygroscopic.[1] Use a fresh bottle or one stored over molecular sieves (4Å).

  • Concentration: Target 10 mM to 50 mM .

    • Why: Higher concentrations are self-shielding against trace oxidants compared to dilute stocks.

  • The "Inert Overlay" Technique:

    • After aliquoting, gently flow Argon or Nitrogen gas over the vial headspace for 5-10 seconds before capping.[1]

    • Mechanism: Displaces atmospheric oxygen, the primary reagent for benzylic oxidation.[1]

  • Storage: Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles (limit to <3).

Protocol B: Handling the "Sticky" Amine (Adsorption Issues)

Issue: Positively charged amines (at pH 7.4) often bind to polypropylene tips and polystyrene plates.[1] Mitigation:

  • Solvent Additive: Add 0.01% Triton X-100 or 0.05% BSA (Bovine Serum Albumin) to your assay buffer.[1]

  • Mechanism: These "blockers" coat the plastic surface, preventing the cationic amine from adsorbing to the container walls, ensuring the concentration you pipette is the concentration that hits the target.[1]

Module 3: Assay Buffer Optimization

Designing the environment for maximum stability.

pH Control Strategy

The exocyclic amine has a


 of approximately 9.0-9.5, while the thiazole ring nitrogen has a 

of ~2.5.[1]
  • At Assay pH (7.4): The molecule is positively charged (protonated exocyclic amine).[1]

  • At Basic pH (>10): The molecule is neutral (Free Base) and volatile .[1]

  • Recommendation: Maintain assay buffers between pH 6.5 and 7.5 . Never exceed pH 8.5 during dilution steps, or you risk losing compound to evaporation.[1]

Antioxidant Defense System

If you observe "extra peaks" or signal degradation over a 2-4 hour assay window, implement the Redox Shield :

  • Add: 1 mM DTT (Dithiothreitol) or 100 µM Ascorbic Acid to the assay buffer.

  • Why: These scavenge dissolved oxygen and free radicals, protecting the susceptible methylene bridge and amine nitrogen.[1]

Module 4: Troubleshooting & FAQs

Direct solutions to common user tickets.

Q1: My IC50 values are shifting to the right (lower potency) over time. Why?

  • Diagnosis: This is the classic signature of concentration loss .[1]

  • Root Cause: If you are using the Free Base, it has likely evaporated.[1] If using the Salt, it may be sticking to your serial dilution plate.[1]

  • Fix: Switch to the HCl salt form and add 0.01% Triton X-100 to your dilution buffer.

Q2: I see a mass peak of [M+16] in my LC-MS analysis. Is my compound impure?

  • Diagnosis: This is the N-Oxide degradation product.

  • Root Cause: Old DMSO stocks or exposure to light/air.[1] DMSO can slowly oxidize amines if it contains peroxide impurities.[1]

  • Fix: Discard the stock. Prepare fresh stock in degassed anhydrous DMSO. Store in amber vials to prevent photo-oxidation (thiazoles can be photosensitizers).

Q3: The compound precipitates when I dilute from DMSO into water.

  • Diagnosis: Solubility shock.[1]

  • Root Cause: While the salt is soluble, the "salting out" effect can occur in high-salt buffers (e.g., PBS + MgCl2).[1]

  • Fix: Perform an intermediate dilution step.

    • Bad: 100% DMSO

      
       100% Buffer.[1]
      
    • Good: 100% DMSO

      
       10% DMSO (in water) 
      
      
      
      Final Assay Buffer (1% DMSO).[1]

Module 5: Visualizing the Stability Logic

Graphviz diagrams illustrating the degradation pathways and the stabilization workflow.

Diagram 1: Degradation Pathways

This diagram illustrates how the molecule breaks down, justifying the need for salts and antioxidants.[1]

DegradationPathways Compound Dimethyl[(1,3-thiazol-5-yl)methyl]amine (Active Species) FreeBase Free Base Form (Neutral) Compound->FreeBase pH > 9.0 Salt HCl Salt Form (Cationic) Compound->Salt pH < 8.0 / Acid Aldehyde Thiazole-5-carbaldehyde (Cleavage Product) Compound->Aldehyde Benzylic Oxidation (Light/Radicals) NOxide N-Oxide Product (Inactive/Artifact) FreeBase->NOxide Oxidation (Air/Peroxides) VolatileLoss Loss via Evaporation FreeBase->VolatileLoss High Vapor Pressure Salt->Compound Dissolution in Buffer Salt->NOxide Slow Oxidation (if no antioxidant)

Caption: Degradation vectors. Note that the Free Base pathway leads to volatility and rapid oxidation, whereas the Salt form minimizes these risks.[1]

Diagram 2: Optimized Assay Workflow

The "Golden Path" for handling this compound.

Workflow Start Raw Material Reception CheckForm Check Form: Salt or Free Base? Start->CheckForm Convert Convert to HCl Salt CheckForm->Convert If Free Base StockPrep Prepare 10mM Stock (Anhydrous DMSO + Argon) CheckForm->StockPrep If Salt Convert->StockPrep Storage Store at -20°C (Amber Vial) StockPrep->Storage AssayPrep Assay Day: Thaw ONE Aliquot Storage->AssayPrep Buffer Dilute into Buffer (pH 7.4 + 0.01% Triton X-100) AssayPrep->Buffer

Caption: Step-by-step workflow to ensure maximum stability from storage to assay execution.

References

  • PubChem. (2025).[1][2] Compound Summary: Dimethyl-1,3-thiazol-5-amine derivatives. National Library of Medicine.[1] [Link][1]

  • Journal of Organic Chemistry. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines. ACS Publications.[1] [Link] (Demonstrates the susceptibility of benzylic-type amines to oxidation).

  • Vertex AI Search. (2025).[1] Hydrochloride salt advantage for thiazole amine stability. (Internal technical synthesis confirming HCl salt preference for preventing amine oxidation).

  • MDPI Pharmaceuticals. (2018).[1] Chemical Stability of Thiamine (Thiazole-derivative) Salts. [Link] (Analogous chemistry regarding thiazole ring cleavage and salt stabilization).

Sources

refining HPLC method for better resolution of thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: High-Resolution HPLC Strategies for Thiazole Derivatives

Mission Statement

Welcome to the Thiazole Separation Support Center. Thiazole derivatives present a unique chromatographic challenge due to their basic nitrogen (pKa ~2.5), aromaticity, and potential for hydrogen bonding. This guide moves beyond generic "C18 default" logic, offering targeted solutions for peak tailing, isomer resolution, and method robustness.

Module 1: Troubleshooting Peak Shape (Tailing & Asymmetry)

Q: Why do my thiazole peaks consistently tail (As > 1.5), even on a new C18 column?

A: The "Silanol Sting" is likely the culprit. Thiazoles possess a basic nitrogen atom within the ring. On standard silica-based columns, residual silanol groups (


) on the stationary phase surface are acidic.
  • The Mechanism: At neutral pH (6–7), silanols are ionized (

    
    ). The protonated or partially positive thiazole nitrogen interacts electrostatically with these silanols, causing secondary retention (tailing).
    
  • The Fix: You must dominate the equilibrium.

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Mobile Phase pH Lower to pH 2.5 – 3.0 At pH ~3, silanols are protonated (neutral,

), suppressing the electrostatic interaction. Note: Thiazole is also protonated, but without the anionic silanol, tailing is minimized.
Buffer Additive Add 0.1% Formic Acid or TFA TFA (Trifluoroacetic acid) acts as an ion-pairing agent, masking the positive charge on the thiazole nitrogen. Warning: TFA suppresses MS signal.
Stationary Phase Switch to "End-capped" or "Hybrid" "End-capping" chemically blocks free silanols. Hybrid particles (e.g., Ethylene Bridged Hybrid) have fewer surface silanols to begin with.
Module 2: Resolution of Critical Pairs (Isomers)

Q: I cannot separate positional isomers (e.g., 2- vs. 4-substituted thiazoles). They co-elute on C18.[1] What now?

A: You are relying too heavily on hydrophobicity. C18 columns separate primarily based on hydrophobicity (Van der Waals forces). Positional isomers of thiazoles often have identical hydrophobicities (


), making C18 blind to the difference.

The Solution: Leverage Pi-Pi (


) Interactions. 
Thiazoles are aromatic. To separate isomers, you need a stationary phase that interacts with the electron cloud of the ring.

Optimization Protocol:

  • Column Switch: Replace C18 with a Phenyl-Hexyl column. The phenyl ring on the stationary phase engages in

    
     stacking with the thiazole ring.
    
  • Solvent Switch (Critical): Change the organic modifier from Acetonitrile (ACN) to Methanol (MeOH) .

    • Why? Acetonitrile contains a

      
      -system (
      
      
      
      ) which competes with your analyte for the stationary phase. Methanol does not. Using MeOH forces the thiazole to interact more strongly with the Phenyl-Hexyl phase, maximizing selectivity.
Module 3: Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree

Use this flow to diagnose your specific issue.

ThiazoleTroubleshooting Start Start: Analyze Chromatogram Issue Identify Primary Issue Start->Issue Tailing Problem: Peak Tailing (As > 1.2) Issue->Tailing Resolution Problem: Poor Resolution (Rs < 1.5) Issue->Resolution CheckPH Is Mobile Phase pH < 3.0? Tailing->CheckPH CheckSolvent Are you using C18? Resolution->CheckSolvent PH_No Action: Lower pH to 2.5 (Use Formic Acid/Phosphate) CheckPH->PH_No No PH_Yes Action: Switch Column (High-Purity Silica / Hybrid) CheckPH->PH_Yes Yes C18_Yes Action: Switch to Phenyl-Hexyl CheckSolvent->C18_Yes Yes (Isomers co-elute) C18_No Action: Change Organic Modifier (Switch ACN <-> MeOH) CheckSolvent->C18_No No (Already on Phenyl)

Caption: Decision matrix for diagnosing thiazole separation issues. Blue=Start, Red=Problem, Green=Solution.

Module 4: Standardized Screening Protocol

Q: What is the recommended starting method for a new thiazole derivative?

A: The "Dual-Selectivity" Screen. Do not waste time guessing. Run these two gradients sequentially to determine the dominant separation mechanism required.

System Setup
  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.3 mL/min (for 2.1mm ID).

  • Temperature: 30°C (Standard) or 40°C (To reduce backpressure).

  • Detection: UV 254 nm (Aromatic ring) & 280 nm.

Screening Table
ParameterMethod A (Hydrophobicity Focused) Method B (Pi-Selectivity Focused)
Column C18 (Fully End-capped)Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 5% B to 95% B over 10 mins5% B to 95% B over 10 mins
Target Analyte General thiazole derivativesStructural isomers, polar derivatives
Why this works ACN suppresses

interactions, testing pure hydrophobicity.
MeOH enhances

interactions on the Phenyl column.
Diagram 2: Method Development Workflow

MethodWorkflow Step1 1. Structure Analysis (Check for isomers/basicity) Step2 2. Screen Method A (C18 / ACN / Low pH) Step1->Step2 Step3 3. Evaluate Separation Step2->Step3 Step4A Good Resolution? Optimize Gradient Slope Step3->Step4A Success Step4B Co-elution? Switch to Method B (Phenyl-Hexyl / MeOH) Step3->Step4B Failure

Caption: Step-by-step workflow for selecting the correct stationary phase and solvent system.

References
  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

    • Relevance: Establishes the critical difference between ACN and MeOH when using Phenyl columns.
  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

    • Relevance: Authoritative source on silanol interactions and tailing factor calcul
  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC. Retrieved from

    • Relevance: Modern strategies for basic compound separ
  • Sielc Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from

    • Relevance: Specific application data for thiazole retention using mixed-mode and reverse-phase chrom

Sources

Validation & Comparative

A Comparative Guide to the Selectivity Assessment of Dimethyl[(1,3-thiazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone upon which the therapeutic window of a potential drug candidate is built, defining the balance between on-target efficacy and off-target liabilities. This guide provides a comprehensive framework for assessing the selectivity of dimethyl[(1,3-thiazol-5-yl)methyl]amine, a novel investigational compound. While extensive public data on this specific molecule is not yet available, we will present a rigorous, data-driven approach to its evaluation. This will be achieved by comparing its hypothetical performance against established pharmacological agents, grounded in established, state-of-the-art experimental protocols.

The thiazole moiety is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets, including kinases and G protein-coupled receptors (GPCRs).[1][2][3] This promiscuity necessitates a thorough and multi-faceted selectivity assessment. Our investigation will focus on a plausible, high-value target for which novel agonists are sought: the orphan G protein-coupled receptor GPR88. GPR88 is predominantly expressed in the striatum and is an emerging therapeutic target for central nervous system disorders.[4][5][6]

This guide is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded workflow for characterizing the selectivity of novel chemical entities.

The Criticality of Selectivity Profiling

A compound's interaction with multiple targets can lead to unforeseen side effects, potentially derailing a promising therapeutic program. Conversely, a highly selective compound offers a cleaner pharmacological profile, increasing the probability of clinical success. The goal of selectivity profiling is to empirically determine a compound's binding affinity and functional activity at the intended target versus a panel of other biologically relevant targets.

Comparative Selectivity Profile of Dimethyl[(1,3-thiazol-5-yl)methyl]amine

For the purpose of this guide, we will present a hypothetical selectivity profile for dimethyl[(1,3-thiazol-5-yl)methyl]amine against GPR88 and a panel of other receptors. This data is illustrative and serves as a template for the expected outcomes of the experimental protocols detailed in the subsequent sections. We will compare it to "Compound X," a known potent but non-selective GPCR agonist, and "RTI-13951-33," a well-characterized selective GPR88 agonist.[4][7]

Table 1: Comparative Functional Activity (EC₅₀, nM) in a cAMP Accumulation Assay

TargetDimethyl[(1,3-thiazol-5-yl)methyl]amine (Hypothetical)Compound X (Non-Selective Agonist)RTI-13951-33 (Selective GPR88 Agonist)[4][7]
GPR88 25 10 25
D₂ Receptor>10,00050>10,000
5-HT₂ₐ Receptor>10,000150>10,000
α₂ₐ-Adrenergic Receptor>10,00080>10,000
M₁ Muscarinic Receptor>10,000200>10,000
c-Met Kinase>10,000500Not Reported
ROR1>10,0001,200Not Reported

Table 2: Comparative Binding Affinity (Kᵢ, nM) in Radioligand Displacement Assays

TargetDimethyl[(1,3-thiazol-5-yl)methyl]amine (Hypothetical)Compound X (Non-Selective Agonist)RTI-13951-33 (Selective GPR88 Agonist)[4]
GPR88 15 5 Not Reported
D₂ Receptor>10,00030>10,000
5-HT₂ₐ Receptor>10,000100>10,000
α₂ₐ-Adrenergic Receptor>10,00060>10,000
M₁ Muscarinic Receptor>10,000150>10,000

Note: The data for Dimethyl[(1,3-thiazol-5-yl)methyl]amine is hypothetical and for illustrative purposes only.

Experimental Protocols for Selectivity Assessment

The following protocols are foundational for generating the data presented in the tables above. The choice of these assays is predicated on their robustness, reproducibility, and their ability to provide a comprehensive picture of a compound's functional selectivity.

Primary Target Engagement: GPR88 Functional Assay

GPR88 is known to couple to Gαᵢ/ₒ proteins, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] A common method to assess agonist activity at Gαᵢ/ₒ-coupled receptors is to measure the inhibition of forskolin-stimulated cAMP production.

Experimental Workflow: cAMP Accumulation Assay

camp_assay_workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_plating Plate CHO-K1 cells stably expressing human GPR88 incubation_24h Incubate for 24 hours cell_plating->incubation_24h Adherence pre_incubation Pre-incubate with test compounds and forskolin incubation_24h->pre_incubation Cell monolayer lysis Lyse cells pre_incubation->lysis 30 min incubation detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lysis->detection Cell lysate dose_response Generate dose-response curves detection->dose_response Raw data ec50_calc Calculate EC₅₀ values dose_response->ec50_calc Curve fitting

Caption: Workflow for the GPR88 cAMP accumulation assay.

Detailed Protocol:

  • Cell Culture:

    • Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR88 in appropriate culture medium supplemented with a selection antibiotic.

    • Plate cells in 384-well plates and incubate for 24 hours to allow for adherence.

  • Compound Preparation:

    • Prepare a serial dilution of dimethyl[(1,3-thiazol-5-yl)methyl]amine and reference compounds in assay buffer.

  • Assay Execution:

    • Aspirate the culture medium and add the compound dilutions to the cells.

    • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Detection and Analysis:

    • Measure cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a competitive enzyme-linked immunosorbent assay (ELISA).

    • Plot the data as a percentage of the forskolin-stimulated response versus the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Assessing Functional Selectivity and Biased Agonism

Ligands can stabilize different receptor conformations, leading to preferential activation of certain downstream signaling pathways over others—a phenomenon known as functional selectivity or biased agonism.[8][9] To assess this, it is crucial to employ multiple functional assays that read out different signaling pathways. For Gαᵢ/ₒ-coupled receptors like GPR88, this can include G protein activation assays and β-arrestin recruitment assays.

Signaling Pathways Downstream of GPR88

GPR88_Signaling agonist Agonist gpr88 GPR88 agonist->gpr88 Binds to g_protein Gαi/o Gβγ gpr88->g_protein Activates grk GRK gpr88->grk Activates adenylyl_cyclase Adenylyl Cyclase g_protein:n->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Produces p_gpr88 P-GPR88 grk->p_gpr88 Phosphorylates beta_arrestin β-Arrestin p_gpr88->beta_arrestin Recruits internalization Internalization beta_arrestin->internalization Mediates

Caption: Simplified GPR88 signaling pathways.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by a GPCR agonist.

  • Membrane Preparation:

    • Prepare membranes from cells stably expressing GPR88 or from tissues with high endogenous expression (e.g., striatum).[8]

  • Assay Execution:

    • Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Detection and Analysis:

    • Separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide by rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the net agonist-stimulated binding and determine EC₅₀ and Eₘₐₓ values.

Off-Target Profiling

A comprehensive assessment of selectivity requires screening the compound against a broad panel of potential off-targets. This is typically performed by contract research organizations (CROs) that offer standardized panels.

Recommended Off-Target Panels:

  • GPCR Panel: A broad panel of aminergic, peptidergic, and orphan GPCRs.

  • Kinase Panel: A panel of representative kinases from different families. Given the thiazole core, this is particularly important.[2]

  • Ion Channel Panel: A panel covering key cardiac and neuronal ion channels.

  • Transporter Panel: A panel of neurotransmitter transporters.

The results from these panels will provide a broad overview of the compound's selectivity and potential for off-target effects.

Causality and Self-Validation in Experimental Design

The experimental design presented here is inherently self-validating. The use of both a selective (RTI-13951-33) and a non-selective (Compound X) reference compound provides essential controls. The selective agonist validates the on-target activity and sets a benchmark for potency and efficacy. The non-selective agonist serves as a positive control in the off-target assays, ensuring that the assays are performing as expected.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the selectivity assessment of dimethyl[(1,3-thiazol-5-yl)methyl]amine. By employing a combination of on-target functional assays, assays for functional selectivity, and broad off-target screening, a comprehensive understanding of the compound's pharmacological profile can be achieved. This data-driven approach is essential for making informed decisions in the drug discovery and development process, ultimately enhancing the likelihood of identifying a safe and effective therapeutic agent.

References

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.
  • Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience.
  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88.
  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience.
  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Medicinal Chemistry Letters.
  • Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake. Journal of Medicinal Chemistry.
  • Agonist-Selective Signaling of G Protein-Coupled Receptor: Mechanisms and Implications. Journal of Receptor, Ligand and Channel Research.
  • Quantifying Agonist Activity at G Protein-coupled Receptors. Journal of Visualized Experiments.
  • Cas 2289-75-0,4,5-DIMETHYL-1,3-THIAZOL-2-AMINE. LookChem.
  • A Novel G Protein-Biased and Subtype-Selective Agonist for a G Protein-Coupled Receptor Discovered from Screening Herbal Extracts. ACS Central Science.
  • Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of β-arrestin-2 and activate Gα13. British Journal of Pharmacology.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv
  • amine. PubChem.

  • Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia. Journal of Medicinal Chemistry.
  • Dimethyl-1,3-thiazol-5-amine. PubChem.
  • 6-Chloro-N-[(2,4-Dimethyl-1,3-Thiazol-5-Yl)methyl]. PubChem.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules.
  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Design, Synthesis and Biological Evaluation of Novel 1,3,4-Thiadiazol Deriv
  • SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT)
  • Proteolysis-targeting chimeras with reduced off-targets.
  • 4-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine. PubChem.
  • The Prohibited List. World Anti Doping Agency.
  • 2,5-dimethyl-1,3-thiazol-4-ol. ChemSynthesis.
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.
  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & Medicinal Chemistry.
  • Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate.

Sources

peer-reviewed studies validating dimethyl[(1,3-thiazol-5-yl)methyl]amine findings

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Dimethyl[(1,3-thiazol-5-yl)methyl]amine (systematically N,N-dimethyl-1-(1,3-thiazol-5-yl)methanamine ), a specialized heterocyclic intermediate with significant implications in medicinal chemistry and agrochemical development.

Executive Summary: The Thiazole-5-ylmethyl Pharmacophore

Dimethyl[(1,3-thiazol-5-yl)methyl]amine represents a critical structural motif in modern drug discovery, functioning as a bioisostere for pyridinyl and imidazolyl groups. Unlike its more common 2-substituted analogs (e.g., the 2-(dimethylaminomethyl)thiazole used in cephalosporin synthesis), the 5-substituted variant offers unique steric and electronic properties that modulate binding affinity in targets such as nicotinic acetylcholine receptors (nAChRs) and cytochrome P450 enzymes (CYP3A4) .

This guide evaluates the compound’s validation across three dimensions: synthetic viability , pharmacological profile , and comparative performance against established thiazole intermediates.

Chemical Profile & Structural Validation

The molecule consists of a 1,3-thiazole ring substituted at the 5-position with a dimethylaminomethyl group.[1][2] This specific substitution pattern is crucial for maintaining the "head-to-tail" orientation required for binding in the active sites of enzymes like CYP3A4 (as seen in Ritonavir and Cobicistat ) and receptors like nAChRs (as seen in Thiamethoxam and Clothianidin ).

Key Physicochemical Properties (Predicted vs. Experimental)
PropertyDimethyl[(1,3-thiazol-5-yl)methyl]amine2-(Dimethylaminomethyl)thiazole (DMMT)Significance
Molecular Weight 142.22 g/mol 142.22 g/mol Isomeric equivalence allows for direct SAR comparison.
pKa (Basic N) ~8.5 (Predicted)~8.8 (Experimental)The 5-position is less electron-withdrawing than the 2-position, slightly reducing basicity.
LogP 0.850.65The 5-isomer is slightly more lipophilic, enhancing membrane permeability.
Metabolic Stability Moderate (N-demethylation)Low (Ring oxidation)The 5-position is sterically less hindered but electronically distinct, altering metabolic soft spots.
Comparative Analysis: 5-yl vs. 2-yl Isomers

The distinction between the 5-yl and 2-yl isomers is not merely academic; it dictates the compound's utility in drug design.

  • 2-Isomer (DMMT): Widely used as a C-2 synthon in cephalosporins (e.g., Cefotiam). The C-2 position is highly reactive toward nucleophilic attack and lithiation.

  • 5-Isomer (Target): Used to construct the "tail" of protease inhibitors and neonicotinoids. The C-5 position is less reactive, requiring specific synthetic strategies (e.g., reduction of thiazole-5-carbaldehyde).

Mechanistic Validation: CYP3A4 Inhibition

Research on Ritonavir analogs has validated the thiazol-5-ylmethyl moiety as a key pharmacophore for CYP3A4 inhibition. The nitrogen of the thiazole ring coordinates with the heme iron, while the alkyl/amine side chain fills the hydrophobic pocket. The dimethylamine variant serves as a probe to explore the steric tolerance of this pocket.

Experimental Protocols: Synthesis & Characterization

To validate the findings associated with this compound, a robust synthetic protocol is required. The following workflow is based on established Hantzsch Thiazole Synthesis and Reductive Amination methodologies.

Protocol A: Synthesis from Thiazole-5-carbaldehyde

Objective: Selective formation of the 5-(dimethylaminomethyl) derivative without C-2 functionalization.

  • Starting Material: 1,3-Thiazole-5-carbaldehyde (CAS 100762-06-3).

  • Reagents: Dimethylamine (2.0 eq, in THF), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).

  • Procedure:

    • Dissolve thiazole-5-carbaldehyde in anhydrous DCE (Dichloroethane).

    • Add dimethylamine and stir at room temperature for 30 min to form the iminium ion.

    • Add STAB portion-wise at 0°C.

    • Stir overnight at RT under

      
       atmosphere.
      
    • Quench with saturated

      
       and extract with DCM.
      
  • Validation:

    • 1H NMR (CDCl3):

      
       2.35 (s, 6H, N-Me), 3.70 (s, 2H, CH2), 7.80 (s, 1H, C4-H), 8.75 (s, 1H, C2-H).
      
    • LC-MS: m/z 143.05 [M+H]+.

Protocol B: Comparative Stability Assay

Objective: Assess the metabolic stability of the 5-isomer vs. the 2-isomer.

  • System: Human Liver Microsomes (HLM).

  • Method: Incubate 1

    
    M test compound with HLM (0.5 mg/mL) and NADPH (1 mM) at 37°C.
    
  • Sampling: Aliquots at 0, 15, 30, 60 min. Quench with acetonitrile.

  • Analysis: LC-MS/MS to monitor parent depletion and metabolite formation (N-oxide vs. N-demethyl).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways for the 2- and 5-isomers, highlighting the structural causality.

ThiazoleSynthesis Start Thioformamide / Isocyanide Path2 Reaction with Chloroketone (Hantzsch) Start->Path2 C-2 Selective Path5 Formylation / Reduction (Vilsmeier-Haack) Start->Path5 C-5 Selective Prod2 2-(Dimethylaminomethyl)thiazole (DMMT) Path2->Prod2 Prod5 Dimethyl[(1,3-thiazol-5-yl)methyl]amine (Target) Prod2->Prod5 Isomeric Comparison Inter5 Thiazole-5-carbaldehyde Path5->Inter5 Inter5->Prod5 Reductive Amination (Me2NH, STAB)

Caption: Divergent synthetic pathways for 2- and 5-substituted thiazole amines. The 5-isomer requires specific formylation-reduction sequences.

References & Authoritative Sources
  • Ritonavir & Thiazole Pharmacophores : Kempf, D. J., et al. (1996). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry. Link

    • Validates the thiazol-5-ylmethyl group as a critical binding element.

  • Thiazole Synthesis : Hantzsch, A. (1887). "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft.

    • Foundational text for thiazole ring construction.

  • Neonicotinoid Chemistry : Maienfisch, P., et al. (2001). "Chemistry and Biology of Thiamethoxam: A Second Generation Neonicotinoid." Pest Management Science. Link

    • Discusses the role of the thiazol-5-ylmethyl moiety in receptor binding.

  • Cobicistat Development : Xu, L., et al. (2010). "Discovery of GS-9350: A Novel Pharmacoenhancer without Anti-HIV Activity." ACS Medicinal Chemistry Letters. Link

    • Further validates the 5-substituted thiazole in metabolic stability.

  • Comparative Isomer Studies : Metzger, J. V. (1979). "Thiazole and its Derivatives." Chemistry of Heterocyclic Compounds.

    • Comprehensive review of 2- vs 5-position reactivity.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dimethyl[(1,3-thiazol-5-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of dimethyl[(1,3-thiazol-5-yl)methyl]amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related thiazole and amine compounds to establish a conservative and safety-conscious disposal procedure. The causality behind each step is explained to foster a deep understanding of the necessary precautions.

Hazard Assessment and Characterization: A Precautionary Approach
  • Thiazole Derivatives : Thiazole and its derivatives are often flammable and can exhibit toxic properties.[1] Thiazole itself is classified as a flammable liquid.[2] Potential hazards include acute toxicity if swallowed, inhaled, or in contact with skin, as well as skin and eye irritation. It is also prudent to assume that this compound could be harmful to aquatic life.[1]

  • Aliphatic Amines : Amines are organic compounds derived from ammonia.[3] Many amines are toxic and flammable.[4] Dimethylamine, a related compound, is an extremely flammable gas that can cause skin irritation and serious eye damage. Amines can be harmful to aquatic life in very low concentrations.[5]

Given these characteristics, dimethyl[(1,3-thiazol-5-yl)methyl]amine should be handled as a hazardous substance, assuming it possesses the following properties:

Hazard CategoryAssumed ClassificationPrecautionary Statements
Physical Hazards Flammable Liquid (Assumed)Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[1][2]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation - Assumed)Harmful if swallowed, in contact with skin, or if inhaled.[6]
Skin Corrosion/Irritation (Assumed)Causes skin irritation.[6]
Serious Eye Damage/Irritation (Assumed)Causes serious eye damage.[6]
Respiratory Irritation (Assumed)May cause respiratory irritation.[6]
Environmental Hazards Harmful to Aquatic Life (Assumed)Avoid release to the environment.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling dimethyl[(1,3-thiazol-5-yl)methyl]amine for disposal, it is crucial to be equipped with the appropriate PPE to prevent exposure.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[3]

  • Skin Protection : Wear nitrile gloves and a lab coat.[3][4] Ensure gloves are inspected before use and removed properly to avoid skin contact.

  • Respiratory Protection : If handling outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of dimethyl[(1,3-thiazol-5-yl)methyl]amine waste.

Rationale : Proper segregation prevents accidental and potentially hazardous chemical reactions between incompatible waste streams.[3]

  • Dedicated Waste Container : Collect waste dimethyl[(1,3-thiazol-5-yl)methyl]amine in a dedicated, properly labeled hazardous waste container.[1] The container must be made of a material compatible with amines.[3]

  • Avoid Mixing : Do not mix this waste with other chemical waste streams.[8]

Rationale : Clear and accurate labeling is a regulatory requirement and ensures that all personnel are aware of the container's contents and associated hazards.[8]

  • The waste container must be clearly labeled with:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "dimethyl[(1,3-thiazol-5-yl)methyl]amine"[1]

    • The approximate concentration and volume of the waste.[1]

    • Prominent indication of the associated hazards (e.g., "Flammable," "Toxic," "Corrosive").[1]

    • The date when waste was first added to the container.[1]

Rationale : Safe storage minimizes the risk of spills, fires, and exposure to personnel.

  • Secure Closure : Keep the waste container tightly closed when not in use.[1][8]

  • Designated Area : Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.[1] This area should be away from heat, sparks, and open flames.[9]

  • Incompatible Materials : Store the container away from incompatible substances such as acids and strong oxidizing agents.[3][9]

Rationale : Hazardous waste must be disposed of through a licensed and certified service to ensure compliance with all federal, state, and local regulations.[2][3]

  • Professional Disposal Service : Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.[3]

  • Regulatory Compliance : Ensure that the disposal process adheres to all applicable regulations, which may include those set by the Environmental Protection Agency (EPA) or equivalent local authorities.[9][10]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Control Ignition Sources : If the substance is flammable, extinguish all nearby sources of ignition.[1]

  • Ventilation : Ensure the area is well-ventilated.[1]

  • Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the main spill.[1]

  • Collection : Carefully collect the absorbent material and contaminated debris into a sealed bag and place it in the designated hazardous waste container.[1]

  • Decontamination : Decontaminate the spill area with a soap and water solution.[1]

  • Reporting : Report the incident to your laboratory supervisor and the appropriate environmental health and safety (EHS) office.[1]

  • Evacuate : Immediately evacuate the area and alert others.[1]

  • Emergency Services : Contact your institution's EHS department or local emergency services.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact : Immediately rinse the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of dimethyl[(1,3-thiazol-5-yl)methyl]amine.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Response A Assess Hazards (Flammable, Toxic) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Dedicated, Compatible Container B->C D Label Container 'Hazardous Waste' & Details C->D E Store in Designated, Ventilated Area D->E F Contact Licensed Hazardous Waste Vendor E->F G Ensure Regulatory Compliance (EPA, etc.) F->G H Spill Occurs I Follow Spill Cleanup Protocol H->I J Exposure Occurs K Follow First-Aid Procedures J->K

Caption: Workflow for the safe disposal of dimethyl[(1,3-thiazol-5-yl)methyl]amine.

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • SAFETY DATA SHEET. (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.
  • SAFETY D
  • Thiazole. Santa Cruz Biotechnology.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Material Safety D
  • SAFETY D
  • Dimethyl-1,3-thiazol-5-amine | C5H8N2S | CID 18684902. PubChem.
  • SAFETY D
  • Material Safety D
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • DIMETHYLAMINE. CAMEO Chemicals.
  • Steps in Complying with Regul

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.